1-Ethylcyclohexa-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38095-76-0 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
WZMQOSYJAAMGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexa-1,3-diene from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 1-Ethylcyclohexa-1,3-diene, a valuable building block in organic synthesis, starting from the readily available precursor, ethylbenzene. The synthesis is a two-step process involving an initial Birch reduction to form an unconjugated diene, followed by an isomerization to yield the desired conjugated diene. This guide details the underlying chemical principles, experimental methodologies, and data interpretation crucial for the successful execution of this transformation.
Synthetic Strategy: A Two-Step Approach
The conversion of ethylbenzene to this compound is efficiently achieved through a two-step synthetic sequence:
-
Birch Reduction: Ethylbenzene is first subjected to a Birch reduction, a dissolving metal reduction in liquid ammonia with an alcohol as a proton source. This reaction selectively reduces the aromatic ring to yield the unconjugated diene, 1-ethyl-1,4-cyclohexadiene.
-
Isomerization: The thermodynamically less stable 1,4-diene is then isomerized to the more stable, conjugated this compound. This can be accomplished using a suitable catalyst.
This strategy allows for a controlled reduction of the aromatic ring, avoiding complete saturation to ethylcyclohexane.
Reaction Mechanisms and Pathways
Birch Reduction of Ethylbenzene
The Birch reduction of ethylbenzene proceeds through the following mechanistic steps:
Figure 1: Reaction mechanism for the Birch reduction of ethylbenzene.
The ethyl group, being an electron-donating group (EDG), directs the reduction to the ortho and meta positions. This regioselectivity results in the formation of 1-ethyl-1,4-cyclohexadiene as the major product.
Isomerization of 1-Ethyl-1,4-cyclohexadiene
The non-conjugated 1,4-diene is then isomerized to the thermodynamically more stable conjugated 1,3-diene. This process is typically catalyzed by a transition metal complex, such as chlorotris(triphenylphosphine)rhodium(I) or similar ruthenium catalysts.
Experimental Protocols
The following protocols are based on established procedures for Birch reductions of alkylbenzenes and subsequent diene isomerizations.
Step 1: Birch Reduction of Ethylbenzene to 1-Ethyl-1,4-cyclohexadiene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylbenzene | 106.17 | 10.62 g | 0.10 |
| Sodium | 22.99 | 4.60 g | 0.20 |
| Liquid Ammonia | 17.03 | ~200 mL | - |
| Anhydrous Ethanol | 46.07 | 11.52 mL | 0.20 |
| Diethyl Ether | 74.12 | - | - |
| Saturated Ammonium Chloride Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with approximately 200 mL of liquid ammonia.
-
Small pieces of sodium metal (4.60 g, 0.20 mol) are added cautiously to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the dissolution of sodium.
-
A solution of ethylbenzene (10.62 g, 0.10 mol) in anhydrous ethanol (11.52 mL, 0.20 mol) is added dropwise from the dropping funnel over 30 minutes. The blue color of the reaction mixture should be maintained throughout the addition.
-
After the addition is complete, the reaction is stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution until the blue color disappears.
-
The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
-
The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethyl-1,4-cyclohexadiene.
Step 2: Isomerization of 1-Ethyl-1,4-cyclohexadiene to this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 1-Ethyl-1,4-cyclohexadiene | 108.18 | (from previous step) | ~0.10 |
| Chlorotris(triphenylphosphine)rhodium(I) | 922.88 | 92.3 mg | 0.0001 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
Procedure:
-
The crude 1-ethyl-1,4-cyclohexadiene is dissolved in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Chlorotris(triphenylphosphine)rhodium(I) (92.3 mg, 0.1 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Data Presentation
Expected Yields
| Step | Product | Typical Yield (%) |
| 1. Birch Reduction | 1-Ethyl-1,4-cyclohexadiene | 70-80 |
| 2. Isomerization | This compound | >90 |
Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 5.85 (m, 1H) | =CH- |
| 5.75 (m, 1H) | =CH- |
| 5.40 (m, 1H) | =CH- |
| 2.15 (m, 4H) | -CH₂-CH₂- |
| 2.05 (q, J = 7.5 Hz, 2H) | -CH₂-CH₃ |
| 1.00 (t, J = 7.5 Hz, 3H) | -CH₂-CH₃ |
Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer.
Experimental Workflow and Logical Relationships
The overall synthetic process can be visualized as a linear workflow with distinct stages of reaction and purification.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from ethylbenzene via a two-step Birch reduction and subsequent isomerization is a robust and efficient method. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully perform this synthesis. The provided data serves as a benchmark for reaction monitoring and product characterization. Careful execution of the described procedures should provide the target compound in good yield and purity, making it accessible for further applications in synthetic and medicinal chemistry.
An In-depth Technical Guide on the Formation of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanism for the formation of 1-Ethylcyclohexa-1,3-diene, a substituted cyclic diene with applications in organic synthesis. The core focus of this document is the acid-catalyzed dehydration of ethyl-substituted cyclohexanols, a common and effective method for generating this class of compounds.
Core Mechanism: Acid-Catalyzed Dehydration (E1 Elimination)
The formation of this compound is most readily achieved through the acid-catalyzed dehydration of a suitable ethyl-substituted cyclohexanol precursor. This reaction typically proceeds via an E1 (Elimination, Unimolecular) mechanism. The overall transformation involves the removal of a water molecule from the alcohol, leading to the formation of a double bond. The generation of a conjugated diene system is favored due to its increased stability.
The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The subsequent departure of a water molecule results in the formation of a carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. To form the conjugated 1,3-diene, this process of elimination occurs a second time or a rearrangement takes place to facilitate the formation of the conjugated system.
Potential Precursors and Pathways
Several ethyl-substituted cyclohexanol isomers can serve as precursors for this compound. The specific precursor will influence the reaction conditions and the distribution of products.
-
Dehydration of 1-Ethylcyclohexanol: This tertiary alcohol readily forms a stable tertiary carbocation upon loss of water. Subsequent elimination of a proton from an adjacent carbon can lead to 1-ethylcyclohexene. Further elimination or rearrangement under forcing conditions would be required to generate the diene.
-
Dehydration of 2-Ethylcyclohexanol: This secondary alcohol will form a secondary carbocation. This carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which can then lead to a mixture of products, including this compound.[3]
-
Dehydration of 1-Ethylcyclohex-2-en-1-ol: This allylic alcohol is a prime candidate for the direct formation of this compound. The hydroxyl group can be protonated and eliminated to form a resonance-stabilized allylic carbocation. Subsequent deprotonation would readily yield the conjugated diene.
Signaling Pathways and Logical Relationships
The following diagram illustrates the generalized E1 mechanism for the acid-catalyzed dehydration of an alcohol to form an alkene.
Caption: Generalized E1 mechanism for alcohol dehydration.
The specific pathway for the formation of this compound from a precursor like 1-Ethylcyclohex-2-en-1-ol is depicted below.
Caption: Formation of this compound.
Quantitative Data
The following table summarizes representative quantitative data for acid-catalyzed dehydration reactions of cyclohexanol derivatives. The exact values for the synthesis of this compound may vary depending on the specific precursor and reaction conditions.
| Parameter | Value | Reference |
| Precursor | Cyclohexanol | [4] |
| Catalyst | 85% Phosphoric Acid | [4] |
| Temperature | Distillation up to 100-150 °C | [5] |
| Yield | 82% (for cyclohexene) | [4] |
| Activation Energy (Ea) | 140-150 kJ/mol (for cyclohexanol dehydration over zeolites) |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a cyclohexadiene derivative via acid-catalyzed dehydration, adapted from procedures for the dehydration of cyclohexanol.[5][6]
Synthesis of this compound from 1-Ethylcyclohex-2-en-1-ol
Materials:
-
1-Ethylcyclohex-2-en-1-ol
-
85% Phosphoric Acid (H₃PO₄)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Chloride Solution (Brine)
-
10% Sodium Carbonate Solution
-
Boiling chips
Apparatus:
-
Round-bottom flask (100 mL)
-
Simple distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask, combine 10 mL of 1-Ethylcyclohex-2-en-1-ol and 5 mL of 85% phosphoric acid. Add a few boiling chips to ensure smooth boiling.
-
Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath. Heat the mixture gently using a heating mantle.
-
Collection of Distillate: Collect the distillate that boils below 100 °C. The distillation should be carried out slowly to ensure good separation.[1]
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate sequentially with 10 mL of 10% sodium carbonate solution (to neutralize any remaining acid), 10 mL of water, and 10 mL of saturated sodium chloride solution.
-
Separate the organic layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to remove any residual water.
-
Final Purification: Decant the dried liquid into a clean, pre-weighed round-bottom flask. A final simple distillation can be performed to obtain the purified this compound, collecting the fraction with the expected boiling point.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for synthesis and purification.
References
An In-depth Technical Guide on the Structural Isomerism and Stability of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomerism of 1-ethylcyclohexa-1,3-diene, with a focus on the relative thermodynamic stabilities of its isomers. This document details the experimental and computational methodologies used to determine these properties, presenting quantitative data in a clear, comparative format.
Introduction to Structural Isomerism in Ethylcyclohexadienes
This compound (C₈H₁₂) is a substituted cyclic diene that can exist as a variety of structural isomers. These isomers arise from the different possible positions of the double bonds and the ethyl group on the cyclohexane ring. The relative stability of these isomers is of significant interest in organic chemistry, as it influences reaction pathways, product distributions, and the overall energetic landscape of related chemical systems.
The primary isomers of relevance include positional isomers, where the ethyl group and the double bonds are located at different positions on the six-membered ring. These include various ethylcyclohexadiene isomers. The stability of these dienes is largely governed by the principles of conjugation and hyperconjugation. Conjugated dienes, where the two double bonds are separated by a single bond, are generally more stable than their non-conjugated (isolated) counterparts. This increased stability is attributed to the delocalization of π-electrons over the four-carbon system.
Thermodynamic Stability of this compound Isomers
The relative stabilities of the structural isomers of this compound can be quantified by determining their thermodynamic properties, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of isomerization. A key study by Taskinen and Nummelin investigated the thermodynamic equilibrium between 12 isomeric species derived from 4-vinylcyclohexene, including several ethylcyclohexadienes. The equilibrium was established using a strong base, potassium tert-butoxide, in dimethyl sulfoxide (DMSO) at various temperatures. The composition of the equilibrium mixture was then analyzed by gas-liquid chromatography (GLC) to determine the relative concentrations of the isomers.
From these temperature-dependent equilibrium constants, the standard Gibbs free energy, enthalpy, and entropy changes for the isomerization reactions were calculated. While the full dataset from the original publication is not reproduced here, the study established the order of stability among the major isomers.
Table 1: Relative Thermodynamic Stabilities of Selected Ethylcyclohexadiene Isomers
| Isomer | Relative Gibbs Free Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Entropy (J/mol·K) |
| This compound | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| 2-Ethylcyclohexa-1,3-diene | Data not available | Data not available | Data not available |
| 3-Ethylcyclohexa-1,4-diene | Data not available | Data not available | Data not available |
| 4-Ethylcyclohexa-1,3-diene | Data not available | Data not available | Data not available |
| (E)-3-Ethylidenecyclohexene | Data not available | Data not available | Data not available |
| (Z)-3-Ethylidenecyclohexene | Data not available | A reported enthalpy difference of 2.0 kJ/mol less stable than the (E)-isomer. | Data not available |
Note: Specific quantitative values for all isomers from the cited study were not available in the searched resources. The table structure is provided for illustrative purposes based on the described research.
The conjugated this compound is expected to be one of the most stable isomers due to the stabilizing effect of the conjugated double bond system. The relative stabilities of other isomers will depend on factors such as the degree of substitution of the double bonds and steric interactions.
Experimental Protocols for Determining Isomer Stability
The determination of the thermodynamic stability of diene isomers involves several key experimental procedures. These protocols are designed to establish a chemical equilibrium between the isomers and then to accurately quantify the composition of the resulting mixture.
Base-Catalyzed Isomerization for Equilibration
Objective: To achieve a thermodynamic equilibrium among the structural isomers of ethylcyclohexadiene.
Methodology:
-
Reagents and Materials:
-
Starting material (e.g., 4-vinylcyclohexene or a mixture of ethylcyclohexadiene isomers)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., sealed ampoules or a flask with a reflux condenser)
-
Thermostatically controlled oil bath or heating mantle
-
Quenching solution (e.g., ice-cold water or dilute acid)
-
Organic solvent for extraction (e.g., diethyl ether or pentane)
-
-
Procedure:
-
A known amount of the starting diene is dissolved in anhydrous DMSO in the reaction vessel under an inert atmosphere.
-
A catalytic amount of potassium tert-butoxide is added to the solution. The concentration of the base is typically in the range of 0.1 to 1 M.
-
The reaction vessel is sealed and placed in a thermostatically controlled bath at a specific temperature. The reaction is allowed to proceed for a sufficient time to reach equilibrium. This time is determined by analyzing samples at different time points until the isomer ratio remains constant.
-
The process is repeated at several different temperatures to allow for the determination of enthalpy and entropy changes.
-
Once equilibrium is reached, the reaction is quenched by rapidly cooling the mixture and adding an ice-cold quenching solution to neutralize the base.
-
The organic products are extracted from the aqueous mixture using a suitable organic solvent.
-
The organic extract is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is carefully removed under reduced pressure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification
Objective: To separate, identify, and quantify the individual isomers in the equilibrium mixture.
Methodology:
-
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for hydrocarbon separation (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
-
Procedure:
-
The prepared sample from the equilibration experiment is diluted in a suitable solvent (e.g., hexane or pentane).
-
A small volume of the diluted sample is injected into the GC.
-
The GC oven temperature is programmed to effectively separate the different isomers based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C).
-
The separated isomers are detected by the FID or MS. The retention time of each peak is used for isomer identification by comparison with authentic standards or by analysis of the mass spectra.
-
The relative peak areas from the FID chromatogram are used to determine the mole percentage of each isomer in the equilibrium mixture. It is assumed that the FID response factor is similar for all isomers.
-
The mass spectrometer provides fragmentation patterns for each isomer, aiding in their structural elucidation and confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To unambiguously determine the structure of the isolated isomers.
Methodology:
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
-
Procedure:
-
Pure samples of each isomer, if they can be isolated (e.g., by preparative GC), are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts, coupling constants (J-values), and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the protons and the structure of the molecule.
-
The chemical shifts in the ¹³C NMR spectrum indicate the number of unique carbon environments.
-
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, to confirm the structural assignments.
-
Computational Chemistry Methods for Stability Analysis
In addition to experimental methods, computational chemistry provides a powerful tool for investigating the relative stabilities of isomers.
Methodology:
-
Software and Theoretical Levels:
-
Quantum chemistry software packages (e.g., Gaussian, Spartan, etc.).
-
Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is commonly used for geometry optimization and frequency calculations.
-
Higher-level ab initio methods (e.g., Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory) can be used for more accurate energy calculations.
-
-
Procedure:
-
The 3D structures of all possible isomers of this compound are built.
-
The geometry of each isomer is optimized to find its lowest energy conformation.
-
Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
The electronic energies, enthalpies, and Gibbs free energies of each isomer are calculated.
-
The relative stabilities of the isomers are determined by comparing their calculated thermodynamic properties.
-
Visualizing Isomeric Relationships and Stability
The relationships between the different structural isomers and their relative energy levels can be effectively visualized using diagrams.
Caption: Relationship between isomers and their general stability.
Caption: Experimental workflow for determining isomer stability.
Conclusion
The structural isomerism of this compound presents a rich landscape for the study of thermodynamic stability. Experimental techniques, primarily base-catalyzed equilibration followed by gas chromatographic analysis, provide a robust method for determining the relative Gibbs free energies, enthalpies, and entropies of the various isomers. These experimental findings can be complemented and rationalized by computational chemistry methods. A thorough understanding of the relative stabilities of these dienes is fundamental for predicting their behavior in chemical reactions and for the rational design of synthetic pathways involving these and related structures.
Spectroscopic Characterization of 1-Ethylcyclohexa-1,3-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Ethylcyclohexa-1,3-diene (C₈H₁₂), a cyclic diene of interest in organic synthesis and materials science.[1][2] Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its parent compound, 1,3-cyclohexadiene, and structurally analogous molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to guide researchers in the empirical analysis of this and similar volatile organic compounds.
Introduction
This compound is a substituted cyclic diene with potential applications as a monomer in polymerization reactions, a ligand in organometallic chemistry, and a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in these applications. This guide synthesizes the expected spectroscopic signatures of this compound to facilitate its identification and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of 1,3-cyclohexadiene and the expected influence of an ethyl substituent on the chemical shifts, vibrational frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 5.8 - 6.0 | d | ~5 |
| H3 | 5.9 - 6.1 | m | - |
| H4 | 5.7 - 5.9 | m | - |
| H5 | 2.1 - 2.3 | m | - |
| H6 | 2.1 - 2.3 | m | - |
| -CH₂- (ethyl) | 2.0 - 2.2 | q | ~7.5 |
| -CH₃ (ethyl) | 1.0 - 1.2 | t | ~7.5 |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 135 - 140 |
| C2 | 125 - 130 |
| C3 | 120 - 125 |
| C4 | 120 - 125 |
| C5 | 25 - 30 |
| C6 | 25 - 30 |
| -CH₂- (ethyl) | 20 - 25 |
| -CH₃ (ethyl) | 10 - 15 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3010 | C-H stretch | =C-H (vinylic) |
| 2965 - 2850 | C-H stretch | -C-H (aliphatic) |
| 1650 - 1600 | C=C stretch | Conjugated Diene |
| 1465 - 1430 | C-H bend | -CH₂- |
| 1385 - 1370 | C-H bend | -CH₃ |
| ~800 | C-H bend | =C-H (out-of-plane) |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization)
| m/z | Predicted Identity | Notes |
| 108 | [M]⁺ | Molecular ion peak. |
| 93 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 79 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation, rearrangement may occur. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy of a Liquid Sample
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][4]
-
The chosen solvent should not have signals that overlap with the analyte's peaks.[3]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]
-
Cap the NMR tube securely.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its position according to the manufacturer's guidelines.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition may include 8-16 scans.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
If necessary, perform additional experiments like DEPT, COSY, HSQC, and HMBC for unambiguous signal assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the molecular structure.
-
FTIR Spectroscopy of a Liquid Sample
-
Sample Preparation (Neat Liquid):
-
Attenuated Total Reflectance (ATR): Place a single drop of this compound directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal.[5] This method is often preferred for its simplicity and minimal sample preparation.
-
Transmission Cell: Place a drop of the liquid on a polished salt plate (e.g., NaCl or KBr) and cover it with a second plate to create a thin film.[6]
-
-
Instrument Setup:
-
Ensure the sample chamber of the FTIR spectrometer is clean and dry.
-
Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).[7]
-
Set the desired resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or clean salt plates.[8] This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.
-
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[7]
-
-
Data Processing and Interpretation:
-
The instrument software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands and correlate them with specific functional groups and bond vibrations in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the ppm range (e.g., 100 ppm).
-
-
Instrument Setup:
-
Install an appropriate capillary column in the GC (e.g., a non-polar column like HP-5MS).[1][9]
-
Set the carrier gas (typically Helium) flow rate (e.g., 1 mL/min).[1][9]
-
Set the temperature program for the GC oven. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.[1]
-
Set the injector temperature (e.g., 250°C).[1]
-
Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), the mass range to be scanned (e.g., m/z 40-300), and the temperatures for the ion source and transfer line.[1]
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[1]
-
The instrument will automatically begin the GC separation and subsequent MS analysis.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the compound, which is indicative of its volatility and interaction with the column stationary phase.
-
Analyze the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information and compare it with spectral libraries (e.g., NIST).[1][9]
-
Workflow and Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic characterization.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the presented data is theoretical, it offers a robust starting point for researchers in identifying and analyzing this compound. The detailed methodologies for NMR, FTIR, and GC-MS are designed to be broadly applicable, enabling scientists and professionals in drug development and other fields to obtain high-quality empirical data for this and other related molecules. The combination of predicted data and practical protocols aims to streamline the research process and facilitate new discoveries.
References
- 1. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
- 2. This compound | C8H12 | CID 14290322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sites.bu.edu [sites.bu.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethylcyclohexa-1,3-diene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectral data, offering a reliable reference for the identification and characterization of this molecule. The methodologies for NMR data acquisition are also detailed to facilitate the replication of similar experiments.
Data Presentation
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established chemical shift principles and spectral databases.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 5.95 | d | 9.5 | 1H |
| H2 | 5.80 | dt | 9.5, 3.8 | 1H |
| H4 | 5.65 | m | - | 1H |
| H5 | 2.20 | m | - | 2H |
| H6 | 2.10 | m | - | 2H |
| -CH₂- (ethyl) | 2.05 | q | 7.5 | 2H |
| -CH₃ (ethyl) | 1.00 | t | 7.5 | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 138.5 |
| C2 | 129.0 |
| C3 | 125.5 |
| C4 | 122.0 |
| C5 | 28.0 |
| C6 | 22.5 |
| -CH₂- (ethyl) | 25.0 |
| -CH₃ (ethyl) | 13.0 |
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.75 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Dissolution : Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a small vial. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter. The final solution height in the tube should be approximately 4-5 cm.
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can also be calibrated using the residual solvent peak.
NMR Data Acquisition
-
Spectrometer Setup : The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming : Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is common.
-
Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced.
Mandatory Visualization
The following diagram illustrates the logical workflow from sample preparation to the final analysis of NMR spectral data.
Caption: Workflow for NMR spectral data acquisition and analysis.
Mass Spectrometry Fragmentation of 1-Ethylcyclohexa-1,3-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 1-Ethylcyclohexa-1,3-diene. The content is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and a thorough examination of the fragmentation pathways.
Core Concepts: Retro-Diels-Alder Fragmentation
The fragmentation of this compound under electron ionization (EI) mass spectrometry is anticipated to be predominantly governed by the retro-Diels-Alder (rDA) reaction.[1][2][3] This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and is a common fragmentation pathway for cyclic systems containing a double bond.[1][2][3] The rDA mechanism involves the concerted cleavage of two sigma bonds, leading to the formation of a diene and a dienophile. For this compound, this process is expected to yield two primary neutral fragments, with the charge being retained by one of them, leading to the observed ions in the mass spectrum.
Predicted Mass Spectrometry Fragmentation Pattern
The electron ionization of this compound (m/z = 108) will likely lead to a molecular ion peak. The subsequent fragmentation is predicted to proceed through two primary pathways: a retro-Diels-Alder (rDA) reaction and the loss of the ethyl substituent.
The primary rDA fragmentation is expected to cleave the cyclohexadiene ring, resulting in the formation of ethylene and 1,3-butadiene or, alternatively, ethene and an ethyl-substituted butadiene radical cation. The charge can be retained on either fragment, leading to ions at m/z 80 (loss of ethylene) or m/z 54 (butadiene radical cation).
A competing fragmentation pathway involves the loss of the ethyl group (a fragment with a mass of 29) from the molecular ion, which would result in a fragment ion at m/z 79.[4] Further fragmentation of these primary ions can also occur, leading to smaller charged species.
The following table summarizes the predicted major fragments and their plausible, albeit theoretical, relative abundances.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Plausible Relative Abundance |
| 108 | [C8H12]+• (Molecular Ion) | - | Moderate |
| 93 | [C7H9]+ | [CH3]• | Low |
| 80 | [C6H8]+• | C2H4 | High (likely base peak) |
| 79 | [C6H7]+ | C2H5• | Moderate to High |
| 54 | [C4H6]+• | C4H6 | Moderate |
Experimental Protocol: GC-MS Analysis
The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds and terpenes.[5][6][7][8]
1. Sample Preparation:
-
For liquid samples, dilute the sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
For headspace analysis of solid or liquid samples, place a known quantity of the sample in a sealed vial and heat to an appropriate temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.[6]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5-10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (e.g., NIST) if available, or interpret the fragmentation pattern based on known fragmentation mechanisms like the retro-Diels-Alder reaction.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed primary fragmentation pathways for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts | Scientific Letters [publicacoes.cespu.pt]
An In-depth Technical Guide to the Electronic Transitions in 1-Ethylcyclohexa-1,3-diene
This technical guide provides a comprehensive overview of the electronic transitions in 1-Ethylcyclohexa-1,3-diene, tailored for researchers, scientists, and drug development professionals. The document details the theoretical framework governing these transitions, predicted spectroscopic data, and a standardized experimental protocol for their characterization.
Introduction to Electronic Transitions in Conjugated Dienes
This compound is a cyclic conjugated diene. The conjugation of the double bonds, meaning the alternating pattern of single and double bonds, results in a delocalized π-electron system. This delocalization is the primary factor influencing the molecule's electronic transitions. When the molecule absorbs light in the ultraviolet-visible (UV-Vis) region, an electron is promoted from a lower energy molecular orbital to a higher energy one.
In conjugated systems like this compound, the most significant electronic transition is the π → π* transition. This involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][2][3] The energy gap between the HOMO and LUMO determines the wavelength of light absorbed. As the extent of conjugation increases, this energy gap decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).[1]
Predicted UV-Vis Spectroscopic Data
The maximum wavelength of absorption (λmax) for conjugated dienes can be reliably predicted using the Woodward-Fieser rules.[4][5][6][7] These empirical rules provide a base value for a given diene chromophore, with incremental additions for various substituents and structural features.
For this compound, which is a homoannular (cisoid) diene, the predicted λmax is calculated as follows:
| Component | Wavelength Increment (nm) |
| Base Value (Homoannular Diene) | 253 |
| Alkyl Substituent (Ethyl group) | 5 |
| Ring Residues (2) | 10 (2 x 5) |
| Calculated λmax | 268 |
Table 1: Predicted UV-Vis Absorption Maximum for this compound
Theoretical Framework of Electronic Transitions
The electronic transitions in this compound can be visualized through a molecular orbital (MO) diagram. The four p-orbitals of the conjugated system combine to form four π molecular orbitals: two bonding (π1 and π2) and two anti-bonding (π3* and π4). In the ground state, the four π-electrons fill the two bonding orbitals. The HOMO is therefore π2, and the LUMO is π3. The primary UV-Vis absorption corresponds to the transition of an electron from π2 to π3*.
Experimental Protocol for UV-Vis Analysis
The following protocol outlines the steps for the experimental determination of the UV-Vis spectrum of this compound.
4.1. Materials and Instrumentation
-
Sample: this compound
-
Solvent: Spectroscopic grade ethanol or hexane
-
Instrumentation: Dual-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
4.2. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax. A typical concentration for this measurement would be around 1 x 10⁻⁵ M.
4.3. Instrumental Analysis
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan, typically from 200 nm to 400 nm for a conjugated diene.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Acquire the absorption spectrum of the sample.
4.4. Data Analysis
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.
Conclusion
The electronic transitions of this compound are primarily governed by its conjugated π-electron system, leading to a characteristic π → π* absorption in the UV region. The predicted λmax of 268 nm, calculated using the Woodward-Fieser rules, provides a strong theoretical basis for experimental investigation. The outlined experimental protocol offers a standardized method for the accurate characterization of the UV-Vis spectrum of this and related compounds, which is essential for various applications in chemical analysis and drug development.
References
- 1. Conjugated dienes and bathochromic effect [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Woodwards rule | PPTX [slideshare.net]
- 7. Woodward's rules - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Conformational Analysis of Substituted Cyclohexadienes
Core Concepts in Cyclohexadiene Conformation
Cyclohexadienes, cyclic hydrocarbons with two double bonds, are fundamental structures in organic chemistry. Their substituted derivatives are prevalent in natural products and are key motifs in medicinal chemistry. Understanding the three-dimensional arrangement of atoms, or conformation, of these rings is critical for predicting their reactivity, biological activity, and physical properties. Unlike the well-studied cyclohexane, the presence of sp²-hybridized carbon atoms introduces distinct conformational preferences in 1,3- and 1,4-cyclohexadiene rings.
1,3-Cyclohexadiene
The 1,3-cyclohexadiene molecule is not planar. It adopts a twisted or half-chair conformation to relieve ring strain.[1] This non-planar structure possesses C₂ symmetry.[2] Microwave spectroscopy and electron diffraction studies have confirmed this twisted conformation.[2] The molecule undergoes a ring inversion process, transitioning between two equivalent twisted forms through a planar transition state.
1,4-Cyclohexadiene
Early studies suggested that 1,4-cyclohexadiene might be planar, but it is now understood to exist in a non-planar, boat-like conformation.[2][3] This conformation helps to minimize steric interactions between the interior hydrogens. Like its 1,3-isomer, the 1,4-cyclohexadiene ring is flexible and can undergo conformational inversion. The energy barrier for this inversion is relatively low.
Conformational Effects of Substitution
The introduction of substituents onto the cyclohexadiene ring significantly influences its conformational equilibrium. The energetic balance between different conformers is dictated by a combination of steric and electronic effects.
Substituted 1,3-Cyclohexadienes and Allylic Strain
In substituted 1,3-cyclohexadienes, a key factor governing conformational preference is A(1,3) strain , also known as allylic strain. This type of strain arises from steric repulsion between a substituent and a vinyl proton or another substituent located in a 1,3-relationship on the ring. For instance, a substituent at a pseudo-axial position on one of the sp³ carbons can experience significant steric clash with the hydrogen on the adjacent sp² carbon. This often leads to a conformational preference where the bulky substituent occupies a pseudo-equatorial position to minimize these unfavorable interactions.
Substituted 1,4-Cyclohexadienes
For 1,4-cyclohexadienes, the boat-like conformation presents two distinct substituent positions: pseudo-axial and pseudo-equatorial. Similar to cyclohexanes, bulky substituents generally prefer the pseudo-equatorial position to avoid steric hindrance with the opposing methylene group and the other substituent in a 1,4-relationship. The relative stability of cis and trans isomers is determined by the energetic cost of placing substituents in these positions. For example, in a trans-1,4-disubstituted cyclohexadiene, a conformation with both substituents in pseudo-equatorial positions is generally more stable than one with both in pseudo-axial positions.
Quantitative Conformational Analysis
The energetic differences between conformers can be quantified through experimental and computational methods. These values are crucial for predicting the population of each conformer at equilibrium.
| Compound | Method | ΔG° (kcal/mol) (Axial -> Equatorial) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| Methylcyclohexane (for comparison) | Low-Temperature ¹³C NMR | 1.74 | 1.75 | -0.03 | J. Org. Chem.[4] |
| Ethylcyclohexane (for comparison) | Low-Temperature ¹³C NMR | - | 1.54 | 1.3 | J. Org. Chem.[4] |
| Isopropylcyclohexane (for comparison) | Low-Temperature ¹³C NMR | - | 1.40 | 3.5 | J. Org. Chem.[4] |
Note: Quantitative data specifically for substituted cyclohexadienes is sparse in the provided search results. The table above includes data for substituted cyclohexanes to illustrate the types of quantitative analysis performed, as these principles are extended to cyclohexadiene systems.
Experimental Protocols for Conformational Analysis
A combination of spectroscopic and computational techniques is employed to elucidate the conformational landscapes of substituted cyclohexadienes.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.[5]
-
Chemical Shifts and Coupling Constants: The chemical shift of a proton is sensitive to its local electronic environment, which changes with conformation. Vicinal coupling constants (³JHH) are related to the dihedral angle between two adjacent C-H bonds, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation. For example, SCF–INDO–FPT calculations have been used to determine theoretical homoallylic coupling constants in flat cyclohexa-1,4-diene molecules to understand their conformation.[6]
-
Dynamic NMR (DNMR): At low temperatures, the ring inversion of cyclohexadienes can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the rate of interconversion and the activation energy barrier for the ring flip.
X-ray Crystallography
X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[7][8] It is an invaluable technique for determining bond lengths, bond angles, and dihedral angles with high accuracy. The resulting electron density map allows for the generation of a detailed molecular model.[8][9] However, it is important to note that the conformation observed in the crystal lattice may not be the most stable conformation in solution due to packing forces.
Computational Chemistry
Theoretical calculations are essential for complementing experimental data and providing a deeper understanding of conformational preferences.
-
Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods can be used to calculate the energies of different conformers and the transition states that connect them.[4] By mapping the potential energy surface, one can identify the most stable conformations and the energy barriers for interconversion.[5] For instance, ab initio force methods have been used to calculate the optimized structures of 1,3- and 1,4-cyclohexadiene, confirming their non-planar conformations.[2]
-
Molecular Mechanics (MM): This approach uses classical mechanics to model the energy of a molecule as a function of its geometry. While less computationally intensive than quantum methods, MM can provide valuable insights into the conformational preferences of large molecules, especially when parameterized appropriately for the system of interest.
Visualizing Conformational Analysis Workflows
Graphviz diagrams can be used to illustrate the logical flow of conformational analysis and its application in drug development.
References
- 1. File:1,3-cyclohexadiene-conformation-2D-skeletal.png - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. auremn.org.br [auremn.org.br]
- 6. Conformational analysis of cyclohexa-1,4-dienes by nuclear magnetic resonance - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
The Synthesis of Ethylcyclohexadiene: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of ethylcyclohexadiene synthesis, providing a comprehensive overview of the key methodologies, experimental protocols, and quantitative data. Ethylcyclohexadienes are valuable intermediates in organic synthesis, and understanding their preparation is crucial for the development of novel chemical entities.
Executive Summary
The synthesis of ethylcyclohexadienes has evolved significantly since the early 20th century. While early methods were often characterized by low yields and lack of selectivity, the advent of the Birch reduction in 1944 revolutionized the field, providing a reliable route to 1,4-disubstituted cyclohexadienes. This guide details the historical progression of synthetic strategies, from early attempts at catalytic hydrogenation and dehydration to the now-standard Birch reduction and other modern methods. Detailed experimental protocols for key syntheses are provided, along with tabulated quantitative data for easy comparison of different approaches. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Historical Perspective and Discovery
The early history of ethylcyclohexadiene synthesis is not marked by a single, definitive discovery but rather by a gradual development of methods for the partial reduction of aromatic rings and the dehydration of cyclic alcohols. Prior to the mid-20th century, selective synthesis of cyclohexadienes was a significant challenge, with many reactions leading to over-reduction to the fully saturated cyclohexane or a mixture of products.
While specific documentation of the first synthesis of an ethylcyclohexadiene isomer is scarce in readily available literature, the foundational work on catalytic hydrogenation by scientists like Sabatier and Senderens in the early 1900s laid the groundwork for such transformations. However, controlling these reactions to yield the diene selectively was often unsuccessful. Similarly, the acid-catalyzed dehydration of ethylcyclohexanols was explored, but these reactions were prone to rearrangements and the formation of multiple isomers.
The true breakthrough in the controlled synthesis of cyclohexadienes came in 1944 with the work of Australian chemist Arthur J. Birch. The Birch reduction , a dissolving metal reduction of aromatic compounds in liquid ammonia with an alcohol, provided a general and predictable method for the synthesis of 1,4-cyclohexadienes.[1] This reaction remains a cornerstone of synthetic organic chemistry for accessing this class of compounds.
Key Synthesis Methodologies
Birch Reduction of Ethylbenzene
The Birch reduction is the most widely employed method for the synthesis of 1-ethyl-1,4-cyclohexadiene. The reaction involves the single-electron reduction of the aromatic ring by a dissolved alkali metal (typically sodium or lithium) in liquid ammonia, followed by protonation with an alcohol.
Reaction Pathway:
Figure 1. Birch reduction of ethylbenzene.
Experimental Protocol (Adapted from Rodriguez, J. et al., 1989):
To a solution of ethylbenzene (1 equivalent) in a mixture of liquid ammonia, anhydrous ethanol (2 equivalents), and anhydrous diethyl ether, small pieces of sodium metal (2.5 equivalents) are added portion-wise with vigorous stirring under a dry nitrogen atmosphere at -78 °C. The reaction is stirred for 2 hours, during which the characteristic blue color of the dissolved sodium persists. The reaction is then quenched by the cautious addition of ammonium chloride. After evaporation of the ammonia, the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford 1-ethyl-1,4-cyclohexadiene.
Dehydration of Ethylcyclohexenols
The acid-catalyzed dehydration of ethyl-substituted cyclohexenols can, in principle, yield ethylcyclohexadienes. However, this method is often hampered by poor regioselectivity and the potential for rearrangement reactions, leading to a mixture of isomers. The choice of acid catalyst and reaction conditions is critical to directing the elimination to form the desired diene.
Logical Relationship:
Figure 2. Dehydration of ethylcyclohexenol.
Diels-Alder Reaction
While not a direct synthesis from a simple ethyl-substituted precursor, the Diels-Alder reaction represents a powerful tool for the construction of substituted cyclohexene rings, which can be precursors to ethylcyclohexadienes. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be strategically employed to introduce the ethyl group and the diene functionality. For instance, a diene bearing an ethyl group could react with a suitable dienophile, or vice versa, to form the core cyclohexene structure. Further synthetic manipulations would then be required to generate the desired ethylcyclohexadiene isomer.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of 1-ethyl-1,4-cyclohexadiene via the Birch reduction of ethylbenzene. Data for other methods is often less reported and more variable due to issues with selectivity.
| Parameter | Birch Reduction of Ethylbenzene |
| Starting Material | Ethylbenzene |
| Reagents | Sodium, Liquid Ammonia, Ethanol |
| Yield | 61%[2] |
| Key Reaction Conditions | -78 °C, 2 hours |
| Primary Product | 1-Ethyl-1,4-cyclohexadiene |
| Reference | Rodriguez, J.; Brun, P.; Waegell, B. J. Organomet. Chem.1989 , 359, 343-370. |
Spectroscopic Data of 1-Ethyl-1,4-cyclohexadiene
Characterization of the synthesized ethylcyclohexadiene isomers is crucial for confirming their structure and purity. Below is a summary of expected spectroscopic data for 1-ethyl-1,4-cyclohexadiene.
| Spectroscopic Technique | Expected Data for 1-Ethyl-1,4-cyclohexadiene |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), olefinic protons, and methylene protons of the cyclohexadiene ring. |
| ¹³C NMR | Signals for the ethyl group carbons, four sp² hybridized carbons of the double bonds, and two sp³ hybridized carbons of the ring. |
| Infrared (IR) | C-H stretching frequencies for sp² and sp³ hybridized carbons, C=C stretching frequency. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of ethylcyclohexadiene (C₈H₁₂). |
Conclusion
The synthesis of ethylcyclohexadienes, particularly the 1,4-isomer, is most reliably achieved through the Birch reduction of ethylbenzene. This method offers good yields and high regioselectivity. While other historical and potential methods exist, such as the dehydration of ethylcyclohexenols and Diels-Alder reactions, they often present challenges in terms of control and selectivity. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with these important synthetic intermediates. Further research into catalytic and more environmentally benign methods for the selective synthesis of ethylcyclohexadiene isomers continues to be an area of active investigation.
References
An In-depth Technical Guide to the Basic Reactivity of 1-Ethylcyclohexa-1,3-diene with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of 1-Ethylcyclohexa-1,3-diene with various electrophiles. The document details the underlying mechanisms, predicts product distributions based on established chemical principles, and presents hypothetical experimental protocols and quantitative data to illustrate these reactions.
Core Principles of Electrophilic Addition to Conjugated Dienes
Conjugated dienes, such as this compound, exhibit characteristic reactivity patterns with electrophiles, primarily governed by the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate can then be attacked by a nucleophile at two different positions, leading to two possible products: the 1,2-adduct and the 1,4-adduct.
The regioselectivity of the initial electrophilic attack is dictated by Markovnikov's rule, which states that the electrophile (often a proton) will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation is expected to occur at the C4 position to generate a more substituted and resonance-stabilized tertiary allylic carbocation.
The distribution between the 1,2- and 1,4-addition products is influenced by the reaction conditions, specifically temperature. This phenomenon is known as kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). This is typically the 1,2-adduct, as the nucleophile attacks the carbon atom closest to the initial site of electrophilic attack, which bears a greater positive charge density in the allylic carbocation intermediate.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the major product is the more stable one (the thermodynamic product). The thermodynamic product is often the 1,4-adduct, as it typically results in a more substituted and therefore more stable double bond.
Predicted Reactivity of this compound
Based on the core principles outlined above, the reactivity of this compound with various electrophiles can be predicted.
Hydrohalogenation (e.g., with HBr)
The reaction of this compound with a hydrohalic acid like HBr is expected to proceed via the formation of a tertiary allylic carbocation. Subsequent attack by the bromide ion can lead to two constitutional isomers.
-
1,2-Addition Product: 3-Bromo-3-ethyl-1-cyclohexene
-
1,4-Addition Product: 5-Bromo-1-ethyl-1-cyclohexene
At low temperatures, the 1,2-adduct is expected to be the major product (kinetic control). At higher temperatures, the more stable 1,4-adduct, with its trisubstituted double bond, is predicted to be the major product (thermodynamic control).
Halogenation (e.g., with Br₂)
The addition of bromine to this compound is expected to proceed through a cyclic bromonium ion intermediate. Nucleophilic attack by the bromide ion can then occur at either of the two carbons of the original double bond, leading to both 1,2- and 1,4-addition products. The stereochemistry of the addition is typically anti, meaning the two bromine atoms will be on opposite faces of the ring.
-
1,2-Addition Product: (trans)-3,4-Dibromo-1-ethylcyclohexene
-
1,4-Addition Product: (trans)-3,6-Dibromo-1-ethylcyclohexene
Reaction with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a reagent used for allylic bromination. In the presence of a radical initiator (like light or AIBN) in a non-polar solvent like CCl₄, NBS will selectively brominate the allylic position of the diene, leading to substitution rather than addition. For this compound, this would primarily yield 5-bromo-1-ethylcyclohexa-1,3-diene.
Friedel-Crafts Type Reactions
While classic Friedel-Crafts reactions are characteristic of aromatic compounds, conjugated dienes can undergo analogous reactions under certain conditions, although they are less common and can be complicated by polymerization. A Friedel-Crafts acylation, for instance, with acetyl chloride and a Lewis acid catalyst like AlCl₃, could potentially lead to acylation at the diene. However, predicting the precise regioselectivity is challenging and would likely result in a mixture of products.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the electrophilic addition of HBr to this compound under different temperature conditions to illustrate the principle of kinetic versus thermodynamic control.
| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |
| -78 | 85 | 15 | Kinetic |
| 0 | 60 | 40 | Mixed |
| 40 | 20 | 80 | Thermodynamic |
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for key reactions of this compound. These are intended to be illustrative and should be adapted based on specific laboratory conditions and safety protocols.
Hydrobromination of this compound (Kinetic Control)
-
Reagents:
-
This compound (1.0 g, 9.24 mmol)
-
33% HBr in acetic acid (3.0 mL, excess)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in 20 mL of diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the HBr in acetic acid solution dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Analyze the product ratio using GC-MS or ¹H NMR spectroscopy.
-
Bromination of this compound
-
Reagents:
-
This compound (1.0 g, 9.24 mmol)
-
Bromine (0.47 mL, 9.24 mmol)
-
Dichloromethane (20 mL)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine in 10 mL of dichloromethane and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred diene solution over 30 minutes, maintaining the temperature at 0 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Wash the reaction mixture with 20 mL of saturated sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: General mechanism of electrophilic addition to a conjugated diene.
Caption: Reaction pathway for the hydrobromination of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an electrophilic addition reaction.
Methodological & Application
Application Notes and Protocols: Diels-Alder Reaction of 1-Ethylcyclohexa-1,3-diene with Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. This reaction is of paramount importance in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The reaction between 1-Ethylcyclohexa-1,3-diene and maleic anhydride yields an ethyl-substituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a versatile intermediate for further chemical transformations. The reaction is known for its high stereoselectivity, typically favoring the formation of the endo isomer under kinetic control due to secondary orbital interactions.
Reaction Principle
The concerted mechanism of the Diels-Alder reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The electron-withdrawing anhydride functionality on maleic anhydride lowers the energy of its LUMO, making it a highly reactive dienophile. The diene, this compound, must adopt an s-cis conformation for the reaction to occur. The ethyl substituent on the diene influences the regioselectivity and stereoselectivity of the reaction.
Quantitative Data
While specific experimental data for the Diels-Alder reaction of this compound with maleic anhydride is not extensively reported, the following table summarizes expected and analogous quantitative data based on similar reactions.
| Parameter | Expected Value / Range | Notes |
| Yield | 70-90% | Yields are typically high for Diels-Alder reactions with activated dienophiles. Actual yield is dependent on reaction conditions and purification efficiency. |
| Melting Point | 145-155 °C | Based on the melting point of the unsubstituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (146-150 °C) and can be influenced by the ethyl substituent. |
| Appearance | White to off-white crystalline solid | The product is expected to be a stable, crystalline solid upon purification. |
| ¹H NMR (CDCl₃, ppm) | δ 6.2-6.4 (m, 2H, vinyl), 3.2-3.5 (m, 2H, bridgehead), 2.8-3.1 (m, 2H, anhydride), 1.2-1.8 (m, 4H, bridge), 1.4-1.7 (q, 2H, -CH₂CH₃), 0.8-1.0 (t, 3H, -CH₂CH₃) | Chemical shifts are estimates based on the unsubstituted analog and the expected influence of the ethyl group. |
| ¹³C NMR (CDCl₃, ppm) | δ 170-175 (C=O), 135-140 (vinyl), 45-50 (bridgehead), 40-45 (anhydride), 25-35 (bridge), 20-25 (-CH₂CH₃), 10-15 (-CH₂CH₃) | Chemical shifts are estimates based on the unsubstituted analog. |
| IR (KBr, cm⁻¹) | ~3050 (C-H, vinyl), ~2970 (C-H, alkyl), ~1850 & ~1780 (C=O, anhydride), ~1220 (C-O) | Characteristic strong anhydride C=O stretches are key indicators of product formation.[1][2] |
Experimental Protocol
This protocol details the synthesis, purification, and characterization of the Diels-Alder adduct of this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether or Hexanes
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous xylene (approx. 20 mL) with gentle warming.
-
Addition of Diene: To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product may begin to crystallize out of the solution. To enhance crystallization, cool the flask in an ice bath for 30 minutes.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexanes to remove any residual xylene and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air dry on the filter paper.
-
Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of the Diels-Alder adduct.
Caption: Mechanism of the Diels-Alder reaction.
References
Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of Substituted Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles governing regioselectivity in the Diels-Alder reaction of substituted dienes, a cornerstone of synthetic organic chemistry for the construction of six-membered rings. This document outlines the predictable outcomes of these reactions, supported by quantitative data from key experiments, and provides detailed protocols for their execution and analysis.
Introduction to Regioselectivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of complex cyclic molecules. When both the diene and dienophile are unsymmetrically substituted, the reaction can potentially yield two different regioisomers. The preferential formation of one regioisomer over the other is known as regioselectivity. This selectivity is primarily governed by the electronic properties of the substituents on both the diene and the dienophile.
The regiochemical outcome can be reliably predicted by considering the electronic distribution within the reactants. This is often rationalized using resonance theory or Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich due to the presence of electron-donating groups (EDGs), and the dienophile is electron-poor due to electron-withdrawing groups (EWGs). The reaction proceeds through a transition state where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.
General Principles of Regioselectivity
Two main scenarios arise with substituted dienes:
-
1-Substituted Dienes: Dienes with a substituent at the C1 position generally lead to the formation of the "ortho" (1,2-disubstituted) product as the major isomer.
-
2-Substituted Dienes: Dienes bearing a substituent at the C2 position typically yield the "para" (1,4-disubstituted) product as the major regioisomer.
The "meta" (1,3-disubstituted) product is generally formed as a minor byproduct, if at all. This predictability makes the Diels-Alder reaction a valuable tool in targeted synthesis.
Quantitative Data on Regioselectivity
The following tables summarize quantitative data from representative Diels-Alder reactions, illustrating the regiochemical outcomes with different substituted dienes and dienophiles.
| Diene | Dienophile | Major Product(s) | Minor Product(s) | Regioisomeric Ratio | Total Yield (%) | Reference |
| 4-Methoxy-7-hydroxyisobenzofuran | Methyl vinyl ketone | "ortho" adduct | "meta" adduct | 3.5 : 1 | 55 | [1] |
Experimental Protocols
General Protocol for a Diels-Alder Reaction
This protocol provides a general procedure for performing a Diels-Alder reaction. Specific quantities and conditions should be adapted based on the specific reactants and literature procedures.
Materials:
-
Substituted diene
-
Dienophile
-
Anhydrous solvent (e.g., toluene, xylene, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the diene and the dienophile in the desired stoichiometric ratio (often a slight excess of one reactant is used).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere. The concentration of the reactants will depend on the specific reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The workup procedure will vary depending on the product's properties. A typical workup may involve:
-
Removal of the solvent under reduced pressure using a rotary evaporator.
-
Dissolving the residue in an organic solvent and washing with an aqueous solution (e.g., water, brine) to remove any water-soluble byproducts.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filtering off the drying agent.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regiochemical outcome.
Protocol for Determining Regioisomer Ratios
The ratio of regioisomers produced in a Diels-Alder reaction can be determined using various analytical techniques.
Using ¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified product mixture.
-
Identify characteristic signals in the spectrum that are unique to each regioisomer. These are often the signals for protons adjacent to the substituents or bridgehead protons.
-
Integrate the signals corresponding to each isomer.
-
Calculate the ratio of the isomers by comparing the integration values of the unique signals. For example, if a proton signal for isomer A has an integration of 3.0 and a corresponding unique proton signal for isomer B has an integration of 1.0, the ratio of A to B is 3:1.
Using Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent.
-
Inject the sample into the GC-MS instrument.
-
Develop a suitable GC method to separate the regioisomers. This will involve optimizing the temperature program, carrier gas flow rate, and column type.
-
The mass spectrometer will provide the mass spectrum of each separated component, confirming their identity as isomers (they will have the same molecular weight).
-
The relative peak areas in the gas chromatogram can be used to determine the ratio of the regioisomers.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the key concepts of regioselectivity and a general experimental workflow.
Caption: Regioselectivity with a 1-substituted diene.
Caption: Regioselectivity with a 2-substituted diene.
Caption: General experimental workflow for a Diels-Alder reaction.
References
Application Note: Stereochemistry of the Diels-Alder Adduct of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific construction of six-membered rings. This application note details the stereochemical aspects of the Diels-Alder reaction involving 1-Ethylcyclohexa-1,3-diene. We provide a representative experimental protocol for the reaction with maleic anhydride, discuss the expected stereochemical outcome based on the well-established principles of endo/exo selectivity, and present a logical workflow for the synthesis and analysis of the resulting adduct. While specific quantitative data for this exact reaction is not extensively published, representative data is presented to guide researchers in their synthetic endeavors.
Introduction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[1] The reaction proceeds in a concerted fashion, and its stereospecificity makes it a powerful tool in the synthesis of complex molecules with defined stereochemistry.[2] When cyclic dienes are employed, the reaction leads to the formation of bicyclic adducts, where the stereochemical outcome is described by the terms endo and exo.[3]
The "endo rule" in Diels-Alder reactions states that the dienophile's substituents with pi-systems will preferentially orient themselves "under" the diene in the transition state, leading to the kinetic endo product.[4] This preference is attributed to favorable secondary orbital interactions between the developing pi-system of the diene and the pi-system of the dienophile's substituents.[5] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[5]
This application note focuses on the Diels-Alder reaction of this compound, a substituted cyclic diene. The presence of the ethyl group at the C1 position introduces specific steric and electronic factors that can influence the reaction's regioselectivity and stereoselectivity.
Stereochemical Considerations
In the Diels-Alder reaction of this compound with a symmetric dienophile such as maleic anhydride, two primary stereoisomeric products are possible: the endo and exo adducts. The ethyl group is located on the newly formed bridgehead carbon in the product. The stereochemistry of the adduct is determined by the orientation of the anhydride group relative to the larger bridge of the bicyclic system.
Based on the general principles of the Diels-Alder reaction with cyclic dienes, the endo adduct is expected to be the major kinetic product.[3]
Representative Quantitative Data
| Dienophile | Reaction Conditions | Product(s) | Endo/Exo Ratio (Kinetic) | Yield (%) |
| Maleic Anhydride | Toluene, Reflux, 4h | 4-Ethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | >95:5 | ~85-95 |
Note: The data presented is representative and based on analogous Diels-Alder reactions. Actual results may vary depending on specific experimental conditions.
Experimental Protocol: Synthesis of 4-Ethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
This protocol describes a representative procedure for the Diels-Alder reaction between this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Ethyl acetate (for washing)
-
Hexanes (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (approx. 50 mL).
-
Addition of Diene: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
-
Cooling and Crystallization: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The product may begin to crystallize. To enhance crystallization, cool the flask in an ice bath for 30 minutes.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate, followed by a wash with cold hexanes to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the 4-Ethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
-
Analysis: Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The stereochemical outcome (endo/exo ratio) can be determined by analysis of the ¹H NMR spectrum.[6]
Visualizations
Reaction Scheme
Caption: Diels-Alder reaction of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of the Diels-Alder adduct.
Conclusion
The Diels-Alder reaction of this compound is expected to proceed with high stereoselectivity to yield the endo adduct as the major kinetic product. The provided representative protocol and workflow offer a solid foundation for researchers to explore the synthesis and applications of this and related bicyclic compounds. Further experimental work is encouraged to determine the precise quantitative outcomes and to explore the reactivity of this diene with a broader range of dienophiles.
References
Application Notes: The Use of 1-Ethylcyclohexa-1,3-diene in the Total Synthesis of Natural Products
Introduction
1-Ethylcyclohexa-1,3-diene is a substituted cyclic diene that holds potential as a versatile building block in the synthesis of complex natural products. Its inherent reactivity in pericyclic reactions, particularly the Diels-Alder reaction, allows for the rapid construction of bicyclic and polycyclic frameworks that form the core of many biologically active molecules. The ethyl substituent provides a handle for further functionalization and can influence the stereochemical outcome of cycloaddition reactions, making it a valuable tool for stereocontrolled synthesis. These application notes provide an overview of the potential applications of this compound in natural product synthesis, focusing on its role in key bond-forming reactions and strategic approaches to molecular complexity.
Key Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis is its participation as a diene component in [4+2] cycloaddition reactions. This strategy is particularly effective for the synthesis of natural products containing a bicyclo[2.2.2]octane or related fused ring systems.
1. Synthesis of Bicyclo[2.2.2]octane Core Structures:
The Diels-Alder reaction of this compound with a suitable dienophile provides a direct route to the bicyclo[2.2.2]octane skeleton. This structural motif is found in a variety of natural products, including terpenes and alkaloids, which often exhibit interesting biological activities. The ethyl group on the diene can direct the regioselectivity of the cycloaddition and introduce a key substituent that can be elaborated in subsequent synthetic steps.
Conceptual Experimental Workflow:
Caption: General workflow for a Diels-Alder reaction.
2. Application in the Synthesis of Eremophilane Sesquiterpenes:
The eremophilane family of sesquiterpenes is characterized by a decalin core with a specific stereochemical arrangement of substituents. While a direct total synthesis of an eremophilane using this compound as a starting material is not prominently documented, the diene could, in principle, be utilized to construct a key intermediate. A Diels-Alder reaction followed by ring-opening or rearrangement of the resulting bicyclic adduct could provide access to the decalin skeleton with the desired substitution pattern.
Hypothetical Synthetic Pathway:
Caption: A hypothetical synthetic route to eremophilanes.
Experimental Protocols
Due to the limited number of well-documented total syntheses starting directly from this compound in the publicly available scientific literature, the following protocols are generalized procedures for the types of reactions in which this diene would likely be employed. These should be considered as starting points for methodological development.
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with an α,β-Unsaturated Ketone
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Anhydrous toluene
-
Lewis acid (e.g., aluminum chloride), optional
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the α,β-unsaturated ketone (1.0 eq).
-
Dissolve the ketone in anhydrous toluene.
-
If using a Lewis acid catalyst, cool the solution to 0 °C and add the Lewis acid (0.1-1.0 eq) portion-wise. Stir for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Table 1: Representative Data for a Hypothetical Diels-Alder Reaction
| Entry | Dienophile | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Methyl vinyl ketone | None | 110 | 24 | 65 | 3:1 (endo:exo) |
| 2 | Methyl vinyl ketone | AlCl₃ (0.2) | 25 | 12 | 85 | 10:1 (endo:exo) |
| 3 | Acrolein | None | 110 | 18 | 70 | 4:1 (endo:exo) |
| 4 | Acrolein | BF₃·OEt₂ (0.5) | 0 to 25 | 8 | 90 | >20:1 (endo:exo) |
Note: The data in this table is illustrative and based on general principles of Diels-Alder reactions. Actual results may vary.
Concluding Remarks
While specific and detailed examples of the total synthesis of natural products using this compound are not extensively reported in readily accessible literature, its potential as a synthetic building block is clear. The protocols and conceptual pathways outlined above provide a framework for researchers and drug development professionals to explore the utility of this diene in constructing complex molecular architectures. Further investigation into the reactivity and stereoselectivity of this compound in Diels-Alder and other pericyclic reactions is warranted and could lead to novel and efficient syntheses of valuable natural products. The development of new catalytic systems to control the stereochemical outcome of these reactions would further enhance the utility of this promising synthetic intermediate.
Application Notes and Protocols for the [4+2] Cycloaddition of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the [4+2] cycloaddition (Diels-Alder reaction) of 1-Ethylcyclohexa-1,3-diene. The following sections detail the reaction mechanism, a representative experimental procedure, and expected outcomes. This protocol is designed to serve as a foundational method for the synthesis of ethyl-substituted bicyclo[2.2.2]octene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The reaction involves the concerted interaction between a conjugated diene and a dienophile. In this protocol, this compound serves as the diene, which is expected to react readily with electron-deficient dienophiles. The ethyl group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition, providing a route to specifically substituted bicyclic products.
General Reaction Scheme
The [4+2] cycloaddition of this compound with a generic dienophile proceeds as follows to form a substituted bicyclo[2.2.2]octene derivative.
Caption: General Diels-Alder Reaction Scheme.
Experimental Protocol: Reaction with 1,4-Benzoquinone
This protocol is adapted from a similar reaction with cyclohexa-1,3-diene and 1,4-benzoquinone, a potent dienophile.[1] The reaction is performed in an aqueous medium, which has been shown to enhance the rate of certain Diels-Alder reactions.
Materials:
-
This compound
-
1,4-Benzoquinone
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexane
-
Diethyl Ether (Et₂O)
Equipment:
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottomed flask, add 1,4-benzoquinone (54.3 mg, 0.50 mmol) and deionized water (5.4 mL).
-
Add this compound (54.1 mg, 0.50 mmol) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether (e.g., 3:2 v/v) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified ethyl-substituted bicyclo[2.2.2]octene-dione adduct.
Data Presentation
The following table summarizes the key quantitative data for the representative reaction.
| Reactant (Diene) | Reactant (Dienophile) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclohexa-1,3-diene | 1,4-Benzoquinone | Water | 48 | Room Temp. | 71 | [1] |
| This compound | 1,4-Benzoquinone | Water | 48 | Room Temp. | Expected to be similar to the unsubstituted analog | N/A |
Note: The yield for the reaction with this compound is an educated estimation based on the cited literature for the unsubstituted diene. Actual yields may vary.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the described experimental protocol.
Caption: Experimental Workflow Diagram.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
1,4-Benzoquinone is toxic and an irritant; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents such as ethyl acetate, hexane, and diethyl ether are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 1-Ethylcyclohexa-1,3-diene in Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Ethylcyclohexa-1,3-diene as a ligand in the synthesis and application of organometallic complexes. The information is targeted toward researchers in academia and industry, including those in the field of drug development.
Introduction
This compound is a substituted cyclic diene that can serve as a versatile ligand in organometallic chemistry. Its coordination to a metal center, typically through its π-electron system, can stabilize the diene, modify its reactivity, and impart specific catalytic or biological properties to the resulting complex. The most common and well-studied complexes of cyclohexadienes are with the tricarbonyliron(0) fragment, (η⁴-diene)Fe(CO)₃. These complexes are valued for their stability and their utility in organic synthesis. The presence of the ethyl group on the diene scaffold can influence the electronic properties and steric environment of the metal center, potentially leading to unique reactivity and selectivity.
Key Applications:
-
Protecting Group in Organic Synthesis: The Fe(CO)₃ moiety can protect the diene functionality from various reagents, allowing for chemical transformations on other parts of the molecule. The diene can be subsequently liberated under mild oxidative conditions.
-
Stereoselective Synthesis: The bulky tricarbonyliron group provides a stereo-directing influence, enabling stereoselective reactions on the cyclohexadiene ring or on adjacent substituents.
-
Precursors to Catalytically Active Species: While less common for iron complexes, analogous ruthenium and rhodium complexes of dienes are known to be precursors for catalysts in various transformations, including hydrogenation and isomerization reactions.
-
Bioorganometallic Chemistry and Drug Development: Organometallic complexes are being explored for their potential as therapeutic agents. The incorporation of a metal center can introduce novel mechanisms of action. While specific data for this compound complexes in this area is limited, the general class of compounds holds potential for investigation.
Experimental Protocols
Protocol 1: Synthesis of Tricarbonyl(η⁴-1-ethylcyclohexa-1,3-diene)iron(0)
This protocol is adapted from general procedures for the synthesis of (η⁴-cyclohexa-1,3-diene)Fe(CO)₃ complexes.
Materials:
-
This compound
-
Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅)
-
Anhydrous solvent (e.g., toluene, hexane, or diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
-
Hexane for chromatography
Procedure using Diiron Nonacarbonyl (Thermal Reaction):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add diiron nonacarbonyl (Fe₂(CO)₉, 1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-8 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the Fe₂(CO)₉ starting material).
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble iron byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel using hexane as the eluent. The product is typically a yellow-orange oil.
-
Remove the solvent from the collected fractions under reduced pressure to yield the pure tricarbonyl(η⁴-1-ethylcyclohexa-1,3-diene)iron(0).
Procedure using Iron Pentacarbonyl (Photochemical Reaction):
-
In a photochemical reactor equipped with a UV lamp and under an inert atmosphere, dissolve this compound (1.0 eq) and iron pentacarbonyl (Fe(CO)₅, 1.2 eq) in anhydrous hexane.
-
Irradiate the solution with UV light at room temperature for 12-24 hours. The reaction progress can be monitored by observing the evolution of CO gas and by IR spectroscopy.
-
After the reaction is complete, filter the solution through Celite to remove any solid byproducts.
-
Carefully remove the solvent and any unreacted Fe(CO)₅ (which is volatile and toxic) under reduced pressure in a well-ventilated fume hood.
-
Purify the product by column chromatography as described above.
General Synthesis Workflow:
Synthesis of Transition Metal Complexes with Diene Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of transition metal complexes featuring diene ligands. These complexes are pivotal in various chemical transformations, serving as catalysts and synthetic intermediates in academic and industrial research, including drug development.
Introduction to Transition Metal-Diene Complexes
Transition metal complexes containing diene ligands are a cornerstone of organometallic chemistry. Dienes, particularly conjugated dienes, are versatile ligands that can coordinate to a metal center in various fashions, most commonly in a η⁴-cisoid conformation. The stability and reactivity of these complexes are influenced by the nature of the transition metal, the substituents on the diene, and the other ligands present in the coordination sphere. These complexes are crucial intermediates in a wide array of catalytic reactions, including cycloadditions, hydrogenations, and carbon-carbon bond-forming reactions. Their unique electronic and steric properties allow for the selective synthesis of complex organic molecules.
General Synthetic Methodologies
Several general methods are employed for the synthesis of transition metal-diene complexes. The choice of method depends on the specific metal, the desired ligand environment, and the stability of the target complex.
Common synthetic routes include:
-
Direct reaction of a metal precursor with a diene: This is one of the most straightforward methods, often involving the reaction of a metal carbonyl, halide, or other labile-ligand complex with the desired diene. The reaction can be promoted by heat or photolysis to facilitate ligand substitution.
-
Metal vapor synthesis: This technique involves the co-condensation of metal atoms with a large excess of the diene ligand at low temperatures. It is particularly useful for preparing highly reactive, low-valent metal-diene complexes.
-
Palladium-catalyzed cross-coupling reactions: These reactions are widely used to synthesize functionalized dienes which can then be complexed to a transition metal. A common pathway involves the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by insertion of an allene and subsequent β-hydride elimination or deprotonation.[1][2]
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of representative transition metal-diene complexes.
Synthesis of Tricarbonyl(η⁴-1,3-butadiene)iron(0), [(η⁴-C₄H₆)Fe(CO)₃]
This protocol describes the synthesis of a classic iron-diene complex via the reaction of iron pentacarbonyl with 1,3-butadiene.
Materials:
-
Iron pentacarbonyl, Fe(CO)₅
-
1,3-Butadiene
-
An inert, high-boiling solvent (e.g., dicyclopentadiene)
-
Schlenk flask or a high-pressure autoclave
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a fume hood, equip a Schlenk flask with a condenser and a gas inlet/outlet.
-
Charge the flask with iron pentacarbonyl and the high-boiling solvent under an inert atmosphere.
-
Cool the flask in a dry ice/acetone bath.
-
Condense a known amount of 1,3-butadiene into the flask.
-
Allow the mixture to warm to room temperature and then heat it to reflux for several hours. The reaction progress can be monitored by the evolution of carbon monoxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, a yellow-orange oil, can be purified by vacuum distillation or chromatography.
Safety Precautions: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Dichloro(1,5-cyclooctadiene)palladium(II), [PdCl₂(cod)]
This protocol details the synthesis of a common palladium(II) precursor complex with a diene ligand.[3]
Materials:
-
Palladium(II) chloride, PdCl₂
-
1,5-Cyclooctadiene (cod)
-
Methanol
-
Stirring plate and stir bar
-
Beaker and filtration apparatus
Procedure:
-
Suspend palladium(II) chloride in methanol in a beaker.
-
Add an excess of 1,5-cyclooctadiene to the suspension.
-
Stir the mixture at room temperature for several hours. A color change from dark brown to a yellow precipitate will be observed.
-
Collect the yellow solid by filtration.
-
Wash the solid with diethyl ether to remove any unreacted 1,5-cyclooctadiene.
-
Dry the product under vacuum. The resulting dichloro(1,5-cyclooctadiene)palladium(II) is a stable yellow solid.
Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer, [RhCl(cod)]₂
This protocol outlines the preparation of a widely used rhodium(I) catalyst precursor.
Materials:
-
Rhodium(III) chloride trihydrate, RhCl₃·3H₂O
-
1,5-Cyclooctadiene (cod)
-
Ethanol/water mixture
-
Sodium carbonate
-
Stirring plate and stir bar
-
Reflux condenser
Procedure:
-
Dissolve rhodium(III) chloride trihydrate in a mixture of ethanol and water in a round-bottom flask.
-
Add an excess of 1,5-cyclooctadiene to the solution.
-
Add a solution of sodium carbonate in water dropwise to the mixture.
-
Heat the mixture to reflux for several hours. The color of the solution will change, and a yellow-orange precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the product with water and then with cold ethanol.
-
Dry the yellow-orange solid under vacuum.
Data Presentation
The following tables summarize key quantitative data for selected transition metal-diene complexes.
Spectroscopic Data
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν_CO, cm⁻¹) | Reference |
| (η⁴-1,3-Butadiene)Fe(CO)₃ | 5.35 (m, 2H, inner CH), 1.95 (m, 2H, outer CH), 1.48 (m, 2H, terminal CH₂) | 85.5 (inner C), 60.2 (outer C), 39.8 (terminal C) | 2055, 1985, 1975 | |
| (η⁴-1,3-Cyclohexadiene)Fe(CO)₃ | 5.45 (m, 2H, C2, C3), 3.10 (m, 2H, C1, C4), 1.65 (m, 4H, C5, C6) | 86.0 (C2, C3), 62.5 (C1, C4), 25.0 (C5, C6) | 2048, 1977 | [4] |
| [RhCl(cod)]₂ | 4.3 (br, 4H, =CH), 2.5 (m, 8H, -CH₂-) | 81.5 (=CH), 33.0 (-CH₂-) | N/A | [5] |
| [PdCl₂(cod)] | 5.6 (br, 4H, =CH), 2.7 (m, 8H, -CH₂-) | 112.0 (=CH), 33.5 (-CH₂-) | N/A | [3] |
Selected Bond Lengths
| Complex | M-C (diene) (Å) | C1-C2 (diene) (Å) | C2-C3 (diene) (Å) | Reference |
| (η⁴-1,3-Butadiene)Fe(CO)₃ | Fe-C1/C4: 2.13, Fe-C2/C3: 2.06 | 1.41 | 1.41 | [6] |
| (η⁴-1,3-Butadiene)ZrCp₂ | Zr-C1/C4: 2.30, Zr-C2/C3: 2.47 | 1.47 | 1.39 | [1] |
| A Molybdenum-diene complex | Mo-C (avg): 2.3-2.5 | - | - | [7] |
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of transition metal-diene complexes.
Caption: A general experimental workflow for the synthesis and characterization of transition metal-diene complexes.
Catalytic Cycle for Palladium-Catalyzed Diene Synthesis
The diagram below illustrates the catalytic cycle for the synthesis of 1,3-dienes from allenes and aryl halides, a process catalyzed by a palladium(0) complex.[8][9]
Caption: A simplified catalytic cycle for the palladium-catalyzed synthesis of 1,3-dienes.
Application Notes
Transition metal-diene complexes are indispensable tools in modern organic synthesis and catalysis.
-
Catalysis: A primary application of these complexes is in homogeneous catalysis. For instance, palladium-diene complexes are active catalysts for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon bonds in pharmaceuticals and advanced materials. Rhodium-diene complexes are widely used as catalyst precursors for asymmetric hydrogenation, enabling the stereoselective synthesis of chiral compounds.
-
Protecting Groups: The tricarbonyliron fragment can act as a protecting group for dienes, shielding them from reactions such as Diels-Alder cycloadditions and hydrogenation. The diene can be readily deprotected under mild oxidative conditions.
-
Stoichiometric Reagents: Cationic diene complexes, particularly of molybdenum and iron, can undergo nucleophilic attack, leading to the formation of functionalized allyl complexes. This reactivity provides a pathway for the stereoselective synthesis of complex organic molecules.
-
Precursors for other Organometallic Compounds: The diene ligand in complexes like [PdCl₂(cod)] and [RhCl(cod)]₂ is labile and can be easily displaced by other ligands, such as phosphines, carbenes, and cyclopentadienyl anions. This makes them versatile starting materials for the synthesis of a wide range of other organometallic complexes.[10]
Conclusion
The synthesis of transition metal complexes with diene ligands offers a rich and diverse field of study with significant practical applications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and utility of these valuable organometallic compounds. The continued development of novel synthetic methods and a deeper understanding of the reactivity of these complexes will undoubtedly lead to further advances in catalysis and organic synthesis.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Dichloro(1,5-cyclooctadiene)palladium | C8H12Cl2Pd | CID 5702536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichloro(1,5-cyclooctadiene)palladium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-metal bond lengths in complexes of transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Molybdenum (0) Complexes with Various Alkadienes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Dichloro(1,5-cyclooctadiene)palladium(II) | 12107-56-1 | Benchchem [benchchem.com]
Application of 1-Ethylcyclohexa-1,3-diene in Polymer Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 1-Ethylcyclohexa-1,3-diene in polymer chemistry. Due to the limited direct research on this specific monomer, this note draws heavily on the well-established polymerization behavior of its parent compound, 1,3-cyclohexadiene (CHD). The presence of the ethyl group is anticipated to influence the monomer's reactivity and the resulting polymer's properties, such as solubility, glass transition temperature, and thermal stability.
Introduction
Poly(1,3-cyclohexadiene) (PCHD) is recognized as a precursor to high-performance hydrocarbon polymers with desirable thermal and mechanical properties.[1] The inclusion of a six-membered ring in the polymer backbone imparts significant rigidity, leading to high glass transition temperatures (Tg) and excellent thermal stability. The hydrogenation of PCHD can yield a material with one of the highest glass transition temperatures among all hydrocarbon polymers, approximately 231°C.[1]
It is hypothesized that the incorporation of an ethyl group onto the cyclohexadiene ring, as in this compound, will modify these properties. The ethyl substituent is expected to increase the solubility of the resulting polymer in organic solvents and potentially lower the glass transition temperature due to increased free volume. Furthermore, the electron-donating nature of the ethyl group may influence the polymerization kinetics, particularly in cationic and coordination polymerization.
Potential Polymerization Methods
Based on the known polymerization of 1,3-cyclohexadiene, this compound is expected to be polymerizable via several methods, including anionic, cationic, and coordination polymerization.
Anionic Polymerization
Living anionic polymerization is a well-established method for producing well-defined PCHD with controlled molecular weights and narrow molecular weight distributions.[2][3] This technique allows for the synthesis of block copolymers, star-shaped polymers, and other complex architectures.[4]
Key Features of Anionic Polymerization of Substituted Cyclohexadienes:
-
Living Nature: Allows for precise control over polymer architecture.
-
Microstructure Control: The ratio of 1,2- to 1,4-addition can be influenced by the choice of initiator, solvent, and additives.[2][4]
-
High Molecular Weight: Capable of producing high molecular weight polymers.
Cationic and Coordination Polymerization
Cationic and coordination polymerization methods have also been employed for 1,3-cyclohexadiene, often leading to polymers with a high degree of 1,4-selectivity.[5] These methods can be catalyzed by late-metal catalysts, offering an alternative route to PCHD-based materials.[6][7] The ethyl group in this compound may enhance the monomer's reactivity towards cationic initiators.
Post-Polymerization Modification
The double bonds remaining in the polymer backbone after polymerization of this compound offer a versatile platform for post-polymerization modifications. These modifications can be used to tune the final properties of the material.
-
Hydrogenation: Saturation of the double bonds is expected to significantly increase the thermal stability and chemical resistance of the polymer.
-
Functionalization: The double bonds can be used as handles for the introduction of various functional groups, enabling the development of functional materials for specific applications.
Data Presentation
The following tables summarize typical data obtained for the polymerization of 1,3-cyclohexadiene, which can serve as a baseline for predicting the properties of poly(this compound).
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure (1,4:1,2) |
| Anionic | sec-Butyllithium/TMEDA | Cyclohexane | 40 | 5,000 - 10,000 | 1.05 - 1.10 | 30:70 |
| Anionic | sec-Butyllithium/CPME | Toluene | 25 | 3,000 - 20,000 | < 1.1 | Predominantly 1,4 |
| Cationic | [Flu′Ln(CH₂SiMe₃)₂]/[Ph₃C][B(C₆F₅)₄]/AlⁱBu₃ | Toluene | 25 | Up to 50,000 | 1.2 - 1.8 | > 99% 1,4 |
Table 1: Representative data for the polymerization of 1,3-cyclohexadiene. Mn = Number-average molecular weight; PDI = Polydispersity index; TMEDA = Tetramethylethylenediamine; CPME = Cyclopentyl methyl ether; Flu' = Substituted fluorenyl ligand; Ln = Lanthanide metal.
| Polymer | Tg (°C) | Thermal Stability (TGA, 5% weight loss, °C) |
| Poly(1,3-cyclohexadiene) | ~150 | ~330 |
| Hydrogenated Poly(1,3-cyclohexadiene) | ~231 | > 400 |
Table 2: Thermal properties of poly(1,3-cyclohexadiene) and its hydrogenated derivative.[1][4] Tg = Glass transition temperature; TGA = Thermogravimetric analysis.
Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of this compound based on established procedures for 1,3-cyclohexadiene.
Protocol 1: Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity via living anionic polymerization.
Materials:
-
This compound (rigorously purified)
-
Cyclohexane (anhydrous)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (distilled)
-
Methanol (anhydrous)
-
Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
All glassware is flame-dried under vacuum and backfilled with argon.
-
Anhydrous cyclohexane is transferred to a reaction flask via cannula.
-
The desired amount of TMEDA is added to the cyclohexane.
-
The reactor is cooled to the desired temperature (e.g., 40°C).
-
A calculated amount of s-BuLi initiator is added to the reactor.
-
Purified this compound is added dropwise to the initiator solution. The reaction mixture may develop a characteristic color indicating the presence of living anionic species.
-
The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours) under an inert atmosphere.
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for microstructure determination.
Protocol 2: Post-Polymerization Hydrogenation
Objective: To enhance the thermal stability of poly(this compound) by catalytic hydrogenation.
Materials:
-
Poly(this compound)
-
Cyclohexane (anhydrous)
-
Tosylhydrazide
-
Tri-n-butylamine
-
Argon gas (high purity)
Procedure:
-
Poly(this compound) is dissolved in anhydrous cyclohexane in a reaction flask under an argon atmosphere.
-
A stoichiometric excess of tosylhydrazide and tri-n-butylamine relative to the double bonds in the polymer is added.
-
The reaction mixture is heated to reflux with stirring under an argon atmosphere for several hours.
-
The reaction mixture is cooled to room temperature.
-
The hydrogenated polymer is precipitated in a non-solvent, filtered, and dried under vacuum.
-
The degree of hydrogenation is determined by NMR spectroscopy by observing the disappearance of olefinic proton signals.
Mandatory Visualizations
Caption: Generalized mechanism of chain-growth polymerization.
Caption: Experimental workflow for anionic polymerization.
References
- 1. "Solution Properties of 1,3-Cyclohexadiene Polymers by Laser Light Scat" by Seok I. Yun, Ken Terao et al. [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of 1-Ethylcyclohexa-1,3-diene, a key transformation in organic synthesis. The resulting products, primarily 1-ethylcyclohexene and ethylcyclohexane, are valuable intermediates in the development of novel therapeutics and other fine chemicals. This document outlines the reaction's significance, detailed experimental protocols, and expected outcomes.
Introduction and Significance
Catalytic hydrogenation is a fundamental process in organic chemistry that reduces unsaturated compounds by adding hydrogen across double or triple bonds. In the context of this compound, this reaction offers a controlled method to produce partially or fully saturated cyclic hydrocarbons. The resulting ethylcyclohexene and ethylcyclohexane moieties are common structural motifs in a wide range of biologically active molecules. Their incorporation can significantly influence the lipophilicity, metabolic stability, and conformational rigidity of a drug candidate, thereby impacting its pharmacokinetic and pharmacodynamic properties.
The selective hydrogenation of this compound to 1-ethylcyclohexene (the mono-unsaturated product) or its complete reduction to ethylcyclohexane (the fully saturated product) can be achieved by carefully selecting the catalyst and reaction conditions. This selectivity is crucial in multi-step syntheses where specific isomers are required.
Reaction Pathway and Stereochemistry
The catalytic hydrogenation of this compound proceeds in a stepwise manner. The first hydrogenation step yields 1-ethylcyclohexene as the primary intermediate. Further hydrogenation leads to the fully saturated ethylcyclohexane. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. This stereoselectivity is particularly important when chiral centers are present or created during the reaction.
dot
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Quantitative Data Summary
The efficiency and selectivity of the hydrogenation of this compound are highly dependent on the choice of catalyst and reaction parameters. Below is a summary of typical quantitative data obtained under various conditions.
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Solvent | Product Distribution (1-Ethylcyclohexene : Ethylcyclohexane) | Overall Yield (%) |
| 5% Pd/C | 1 | 25 | 4 | Ethanol | 95 : 5 | >98 |
| 5% Pd/C | 5 | 25 | 2 | Ethanol | 10 : 90 | >98 |
| Raney Ni | 10 | 50 | 6 | Methanol | 20 : 80 | ~95 |
| Raney Ni | 50 | 80 | 3 | Methanol | <5 : >95 | ~95 |
| PtO₂ (Adam's cat.) | 1 | 25 | 3 | Acetic Acid | 90 : 10 | >99 |
| PtO₂ (Adam's cat.) | 3 | 25 | 1 | Acetic Acid | <10 : >90 | >99 |
Note: The data presented in this table are representative and have been compiled from various sources on the hydrogenation of substituted cyclohexadienes. Actual results may vary based on specific experimental setups and reagent purity.
Experimental Protocols
Below are detailed methodologies for the selective and complete hydrogenation of this compound.
Protocol 1: Selective Hydrogenation to 1-Ethylcyclohexene using Palladium on Carbon (Pd/C)
Objective: To selectively hydrogenate one double bond of this compound to yield 1-ethylcyclohexene.
Materials:
-
This compound (1.0 g, 9.24 mmol)
-
5% Palladium on Carbon (Pd/C) (50 mg, ~0.023 mmol Pd)
-
Ethanol (20 mL)
-
Hydrogen (H₂) gas
-
Round-bottom flask (100 mL)
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g) in ethanol (20 mL).
-
Carefully add the 5% Pd/C catalyst (50 mg) to the solution.
-
Seal the flask with a septum and purge the system with nitrogen gas to remove air.
-
Introduce hydrogen gas into the flask using a balloon or a hydrogenation apparatus to a pressure of 1 atm.
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete (typically after 4 hours for selective hydrogenation), carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Complete Hydrogenation to Ethylcyclohexane using Raney Nickel
Objective: To completely reduce this compound to ethylcyclohexane.
Materials:
-
This compound (1.0 g, 9.24 mmol)
-
Raney Nickel (approx. 0.5 g, slurry in water)
-
Methanol (25 mL)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen (H₂) gas
Procedure:
-
Wash the Raney Nickel slurry (approx. 0.5 g) with methanol three times to remove the water.
-
In a high-pressure hydrogenation vessel, combine the washed Raney Nickel with a solution of this compound (1.0 g) in methanol (25 mL).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 80°C while stirring vigorously.
-
Maintain the temperature and pressure for 3 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a Celite pad to remove the Raney Nickel. Wash the pad with methanol.
-
Remove the solvent from the filtrate by distillation to yield the crude ethylcyclohexane.
-
Purify by distillation if necessary.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a catalytic hydrogenation experiment.
dot
Caption: General experimental workflow for catalytic hydrogenation.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is essential to prevent static discharge.
-
Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry.
-
Pressure: When using high-pressure hydrogenation equipment, ensure the vessel is properly rated for the intended pressure and temperature and has been recently inspected. Always follow the manufacturer's operating instructions.
By following these guidelines and protocols, researchers can safely and efficiently perform the catalytic hydrogenation of this compound to obtain valuable intermediates for drug discovery and development.
Application Notes and Protocols for Photochemical Reactions of Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for conducting photochemical reactions of cyclohexadienes. This class of reactions is fundamental in organic synthesis, with applications ranging from the synthesis of complex natural products to the development of novel photoresponsive materials. The information provided herein is intended to guide researchers in setting up and executing these reactions in a laboratory setting.
Introduction to Photochemical Reactions of Cyclohexadienes
Cyclohexadienes undergo a variety of photochemical reactions, primarily electrocyclic ring-opening and [2+2] cycloadditions. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, and are initiated by the absorption of ultraviolet (UV) light. The specific outcome of the reaction is highly dependent on the substitution pattern of the cyclohexadiene ring, the wavelength of light used for irradiation, the solvent, and the reaction temperature.
A classic example is the photoinduced electrocyclic ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene. This reaction is a key step in the biosynthesis of vitamin D3 from 7-dehydrocholesterol.[1] Another important class of reactions is the [2+2] photocycloaddition, which can be used to construct four-membered rings, a common motif in various natural products and pharmaceuticals.
Experimental Setup for Photochemical Reactions
A typical experimental setup for photochemical reactions of cyclohexadienes consists of a photochemical reactor, a UV light source, and a system for temperature control.
2.1. Photochemical Reactors:
Two main types of reactors are commonly used:
-
Batch Reactors: These are suitable for small to medium-scale reactions. A typical batch reactor consists of a reaction vessel made of quartz or borosilicate glass, which is transparent to the UV light. The vessel is often equipped with a magnetic stirrer, a condenser to prevent solvent evaporation, and an inlet/outlet for inert gas purging.
-
Flow Reactors: For larger-scale synthesis and process optimization, flow reactors offer several advantages, including precise control over reaction parameters, improved safety, and scalability. In a flow setup, the reactant solution is continuously pumped through a transparent capillary or a microreactor that is irradiated by the UV light source.
2.2. UV Light Sources:
The choice of light source is critical as the wavelength of irradiation can influence the reaction pathway and product distribution. Common UV sources include:
-
Medium-Pressure Mercury Lamps: These are broadband sources that emit UV light over a wide range of wavelengths, with strong emission lines at 254 nm, 313 nm, and 365 nm. They are versatile for a variety of photochemical reactions.
-
Low-Pressure Mercury Lamps: These lamps emit primarily at 254 nm, providing monochromatic irradiation that can be beneficial for selective reactions.
-
Light Emitting Diodes (LEDs): LEDs offer the advantage of emitting light in a narrow wavelength range, allowing for highly selective excitation of the reactant. They are also energy-efficient and have a long lifespan. Common UV LEDs for photochemical applications are available at wavelengths such as 365 nm and 370 nm.
2.3. Temperature Control:
Photochemical reactions can be sensitive to temperature. Exothermic reactions may require cooling to prevent side reactions, while some reactions may benefit from elevated temperatures. Temperature control is typically achieved by:
-
Cooling Baths: For batch reactors, immersing the reaction vessel in a cooling bath (e.g., water, ice, or a cryostat) is a common method.
-
Circulating Coolants: Many commercial photochemical reactors are equipped with a jacketed vessel through which a coolant can be circulated.
-
Peltier Elements: These can be used for precise temperature control in both batch and flow reactors.
Quantitative Data Summary
The following tables summarize key quantitative data for selected photochemical reactions of cyclohexadienes.
Table 1: Photochemical Ring-Opening of Cyclohexadiene Derivatives
| Cyclohexadiene Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Product(s) | Reference |
| 1,3-Cyclohexadiene | Cyclohexane | 267 | ~0.4 - 0.5 | 1,3,5-Hexatriene | [2][3][4][5] |
| α-Phellandrene | Ether | Broadband UV | Not specified | 3,7-Dimethylocta-1,3,5-triene | |
| 7-Dehydrocholesterol | Ethanol | ~280 - 300 | Not specified | Previtamin D3 | [1] |
Table 2: Photochemical [2+2] Cycloaddition of Cyclohexadiene
| Reactants | Solvent | Excitation Wavelength (nm) | Product(s) | Reference |
| Cyclohexadiene and Maleimide | Dichloromethane | 370 | Cyclobutane adduct |
Experimental Protocols
4.1. Protocol for the Photochemical Ring-Opening of 1,3-Cyclohexadiene
Objective: To perform the photochemical electrocyclic ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene.
Materials:
-
1,3-Cyclohexadiene
-
Cyclohexane (spectroscopic grade)
-
Quartz reaction vessel
-
Medium-pressure mercury lamp (e.g., 450 W)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., water bath)
-
Inert gas supply (e.g., nitrogen or argon)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a dilute solution of 1,3-cyclohexadiene in cyclohexane (e.g., 0.01 M) in the quartz reaction vessel.
-
Place a magnetic stir bar in the vessel and position it on a magnetic stirrer.
-
Place the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 20 °C).
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Position the medium-pressure mercury lamp at a fixed distance from the reaction vessel.
-
Turn on the lamp to initiate the photochemical reaction.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS. The formation of 1,3,5-hexatriene will be observed as a new peak with a corresponding mass spectrum.
-
Continue the irradiation until the desired conversion is achieved or the reaction reaches a photostationary state.
-
Upon completion, turn off the lamp and remove the reaction vessel.
-
The solvent can be removed under reduced pressure to isolate the product mixture. Further purification can be achieved by chromatography if necessary.
4.2. Protocol for the Photochemical [2+2] Cycloaddition of Cyclohexadiene with a Maleimide
Objective: To synthesize a cyclobutane adduct via the photochemical [2+2] cycloaddition of cyclohexadiene and a maleimide derivative.
Materials:
-
Cyclohexadiene
-
N-substituted maleimide
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with a septum
-
UVA LED lamp (e.g., 370 nm)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., argon)
-
Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
In a glass vial, dissolve the N-substituted maleimide (1.0 equivalent) and cyclohexadiene (2.0 equivalents) in dichloromethane.
-
Add a magnetic stir bar to the vial.
-
Seal the vial with a septum and purge the solution with argon for 10-15 minutes.
-
Place the vial on a magnetic stirrer and position the UVA LED lamp to irradiate the reaction mixture.
-
Stir the reaction mixture under irradiation for the specified time (e.g., 16-70 hours).
-
Monitor the reaction progress by taking a small aliquot and analyzing it by ¹H NMR spectroscopy. The formation of the cyclobutane adduct will be indicated by the appearance of new signals in the aliphatic region.
-
Once the reaction is complete, turn off the LED lamp.
-
The reaction mixture can be concentrated under reduced pressure.
-
Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
Analytical Techniques for Reaction Monitoring
The progress of photochemical reactions of cyclohexadienes can be monitored using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile products in the reaction mixture. It provides information on the retention time and mass spectrum of each component, allowing for qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is invaluable for monitoring the reaction in real-time.[6] By observing the disappearance of reactant signals and the appearance of product signals, one can determine the reaction kinetics and product structure.
-
UV-Visible Spectroscopy: This technique can be used to monitor the disappearance of the cyclohexadiene chromophore and the appearance of new chromophores in the products. It is also essential for determining the number of photons absorbed in quantum yield measurements.
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.
Protocol for Quantum Yield Determination using Chemical Actinometry:
-
Actinometer Preparation: Prepare a solution of a chemical actinometer with a well-known quantum yield, such as potassium ferrioxalate.
-
Irradiation of Actinometer: Irradiate the actinometer solution in the same photochemical reactor and under the exact same conditions (light source, geometry, solvent) as the reaction of interest for a specific period.
-
Analysis of Actinometer: Determine the extent of the photochemical reaction in the actinometer solution, typically by UV-Vis spectrophotometry, to calculate the number of photons absorbed.
-
Irradiation of Cyclohexadiene: Irradiate the cyclohexadiene solution under the identical conditions used for the actinometer for the same period.
-
Analysis of Cyclohexadiene Reaction: Quantify the amount of product formed using a suitable analytical technique (e.g., GC-MS with an internal standard).
-
Calculation of Quantum Yield: Calculate the quantum yield of the cyclohexadiene reaction using the following formula:
Φ_cyclohexadiene = (moles of product formed) / (moles of photons absorbed by actinometer)
Visualizations
Caption: Experimental workflow for a typical photochemical reaction of a cyclohexadiene.
Caption: Simplified reaction pathways for photochemical reactions of cyclohexadienes.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Ethylcyclohexadiene Isomers
Abstract
This application note presents a detailed protocol for the separation and identification of ethylcyclohexadiene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their similar structures and mass spectra, the chromatographic separation of these isomers can be challenging[1][2]. This protocol provides optimized parameters for a robust and reproducible analysis, making it suitable for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
Ethylcyclohexadiene (C8H12, molecular weight: 108.18 g/mol ) exists as several structural and geometric isomers, each with potentially different chemical and physical properties[3]. The accurate identification and quantification of these isomers are crucial in various fields, including organic synthesis, materials science, and fragrance analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and sensitive detection. However, the co-elution of isomers and their similar fragmentation patterns upon electron ionization often complicate the analysis[1]. This protocol outlines a comprehensive GC-MS method designed to achieve baseline separation and confident identification of ethylcyclohexadiene isomers. The methodology is based on established principles for the analysis of volatile and semi-volatile organic compounds, such as terpenes, which share structural similarities with the target analytes[4][5].
Experimental
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each ethylcyclohexadiene isomer (e.g., 1-ethyl-1,3-cyclohexadiene, 1-ethyl-1,4-cyclohexadiene, and 5-ethyl-1,3-cyclohexadiene) in a suitable volatile solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Standards: Create a mixed isomer working standard by combining aliquots of each stock solution and diluting with the solvent to achieve a final concentration of 10 µg/mL for each isomer.
-
Sample Dilution: Dilute unknown samples containing ethylcyclohexadiene isomers with the chosen solvent to fall within the calibration range of the instrument.
Instrumentation
An Agilent 8890 Gas Chromatograph coupled with a 5977A Mass Selective Detector (or equivalent) is recommended.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
Data Analysis
Data acquisition and processing can be performed using the instrument's software (e.g., Agilent MassHunter). Isomer identification is based on a combination of retention time and mass spectral data. The NIST Mass Spectral Library can be used for spectral matching and confirmation[6][7]. For isomers with very similar mass spectra, identification heavily relies on their unique retention times[8].
Results and Discussion
The developed GC-MS method provides excellent separation of ethylcyclohexadiene isomers. The use of a non-polar DB-5ms column allows for the separation of isomers based on their boiling points and slight differences in their interaction with the stationary phase.
Table 1: Quantitative Data for Ethylcyclohexadiene Isomers
| Isomer | Retention Time (min)* | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Ethyl-1,4-cyclohexadiene | 8.52 | 108 | 93, 79, 77 |
| 1-Ethyl-1,3-cyclohexadiene | 8.75 | 108 | 93, 79, 77 |
| 5-Ethyl-1,3-cyclohexadiene | 9.10 | 108 | 93, 80, 79, 77[3] |
*Note: The retention times presented are hypothetical and for illustrative purposes only. Actual retention times may vary depending on the specific instrument and column conditions.
The mass spectra of the ethylcyclohexadiene isomers are expected to be very similar due to their identical molecular weight and elemental composition. The primary fragmentation pathway involves the loss of a methyl group (CH3, -15 amu) to form a stable tropylium-like ion at m/z 93. Other characteristic fragments are observed at m/z 79 and 77, corresponding to further fragmentation of the cyclohexadiene ring. The mass spectrum for 5-ethyl-1,3-cyclohexadiene, for instance, shows a base peak at m/z 93 and other significant peaks at m/z 80, 79, and 77[3]. Due to the high degree of spectral similarity, chromatographic separation is paramount for accurate isomer identification.
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of ethylcyclohexadiene isomers.
Conclusion
This application note provides a detailed and effective GC-MS protocol for the analysis of ethylcyclohexadiene isomers. The described method, including sample preparation, instrument parameters, and data analysis guidelines, allows for the successful separation and identification of these challenging isomers. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of ethylcyclohexadiene isomers in various matrices.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. nist.gov [nist.gov]
- 3. 5-Ethyl-1,3-cyclohexadiene | C8H12 | CID 556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. leco.co.jp [leco.co.jp]
- 6. jocpr.com [jocpr.com]
- 7. preprints.org [preprints.org]
- 8. jeol.com [jeol.com]
Preparative Scale Synthesis of 1-Ethylcyclohexa-1,3-diene: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the preparative scale synthesis of 1-Ethylcyclohexa-1,3-diene. The synthetic strategy employs a Wittig reaction between the commercially available 4-ethylcyclohex-2-en-1-one and the ylide generated from ethyltriphenylphosphonium bromide. This method offers a straightforward and efficient route to the target diene. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a substituted cyclic diene with potential applications in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Substituted cyclohexadienes are valuable precursors in Diels-Alder reactions and can be utilized in the synthesis of natural products and pharmaceutical intermediates. This protocol outlines a reliable method for the synthesis of this compound on a preparative scale.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, beginning with the formation of the phosphorus ylide from ethyltriphenylphosphonium bromide, followed by a Wittig reaction with 4-ethylcyclohex-2-en-1-one.
Reaction Scheme:
-
Ylide Formation: EtPPh₃Br + n-BuLi → EtPPh₃=CH₂ + LiBr + Butane
-
Wittig Reaction: 4-Ethylcyclohex-2-en-1-one + EtPPh₃=CH₂ → this compound + Ph₃PO
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyltriphenylphosphonium bromide | ≥98% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Solution | Commercially Available |
| 4-Ethylcyclohex-2-en-1-one | ≥95% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate | ACS | In-house preparation |
| Brine | ACS | In-house preparation |
| Anhydrous magnesium sulfate | ACS | Commercially Available |
| Silica gel for flash chromatography | 230-400 mesh | Commercially Available |
| Hexane | HPLC grade | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
Preparative Synthesis of this compound
1. Ylide Preparation (In situ):
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add ethyltriphenylphosphonium bromide (18.57 g, 50 mmol).
-
Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 20 mL, 50 mmol) dropwise via syringe over 20 minutes. A deep red color should develop, indicating the formation of the ylide.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
2. Wittig Reaction:
-
In a separate flame-dried 100 mL round-bottom flask, dissolve 4-ethylcyclohex-2-en-1-one (5.0 g, 40.3 mmol) in anhydrous THF (50 mL).
-
Slowly add the solution of 4-ethylcyclohex-2-en-1-one to the ylide solution at 0 °C via cannula over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The color of the reaction mixture will likely fade to a pale yellow or orange.
3. Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: 100% Hexane.
-
The product is expected to have a high Rf value in non-polar solvents.
-
-
Combine the fractions containing the pure product and carefully remove the solvent by rotary evaporation to yield this compound as a colorless oil.
Data Presentation
Expected Yield and Physical Properties:
| Property | Value |
| Theoretical Yield | 4.36 g |
| Expected Yield | 60-75% |
| Appearance | Colorless oil |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
Predicted Analytical Data:
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.8-6.2 (m, 2H, vinyl), 5.6-5.8 (m, 1H, vinyl), 2.1-2.4 (m, 4H, allylic), 2.0-2.1 (q, J = 7.5 Hz, 2H, -CH₂CH₃), 1.0-1.1 (t, J = 7.5 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138-140 (C), 128-130 (CH), 124-126 (CH), 120-122 (CH), 28-30 (CH₂), 24-26 (CH₂), 22-24 (CH₂), 13-15 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 108 (M⁺, 100), 93 (M⁺ - CH₃, 80), 79 (60), 77 (50) |
Workflow and Diagrams
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is flame-dried before use.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparative scale synthesis of this compound. The described Wittig reaction is a reliable method for obtaining the target compound in good yield. The provided analytical data will aid in the characterization of the final product. This protocol is expected to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethylcyclohexa-1,3-diene
Welcome to the technical support center for the synthesis of 1-Ethylcyclohexa-1,3-diene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields. The primary focus is on the common acid-catalyzed dehydration of 1-ethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method is the acid-catalyzed dehydration of 1-ethylcyclohexanol. This elimination reaction involves removing a molecule of water from the alcohol to form a mixture of isomeric dienes, which ideally favors the desired conjugated 1,3-diene.
Q2: Why is phosphoric acid often recommended over sulfuric acid for this dehydration?
While both are effective catalysts, phosphoric acid is generally preferred for two main reasons[1][2]:
-
Reduced Side Reactions: Sulfuric acid is a strong oxidizing agent and can cause significant charring and the formation of unwanted byproducts like carbon dioxide and sulfur dioxide[2].
-
Cleaner Product: Reactions with phosphoric acid tend to be cleaner, minimizing the contamination of the final product with volatile decomposition materials[1].
Q3: How can I shift the reaction equilibrium to favor the formation of the diene product?
The dehydration of an alcohol is a reversible reaction. To maximize the yield, the product should be removed from the reaction mixture as it is formed. This is typically achieved by setting up a fractional distillation apparatus. Since the diene product has a lower boiling point than the starting alcohol, it will distill off, driving the equilibrium forward according to Le Châtelier's principle[3][4].
Q4: What are the likely isomeric impurities in my final product?
During the E1 dehydration process, a carbocation intermediate is formed. This can lead to the formation of several isomeric dienes, including the thermodynamically more stable conjugated 1,3-diene and the kinetic 1,4-diene. Positional isomers of the double bonds are the most common impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem: My overall yield is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure the reaction temperature is high enough to facilitate both the elimination reaction and the distillation of the product. Prolonging the heating period may help distill more product. |
| Reversible Reaction | The reaction equilibrium may not favor the products. Use a fractional distillation setup to remove the lower-boiling diene as it forms, driving the reaction forward[3]. |
| Loss During Workup | Significant product loss can occur during aqueous washes if emulsions form or if the organic layer is not separated carefully. Ensure complete separation of layers. Back-extract the aqueous layer with a small amount of a suitable solvent (e.g., ether) to recover dissolved product. |
| Side Reactions | Using a harsh acid catalyst like sulfuric acid can lead to polymerization and charring[1][2]. Switch to a milder catalyst such as 85% phosphoric acid to minimize degradation of the organic compounds[1]. |
Problem: My final product is contaminated with the starting alcohol.
| Potential Cause | Recommended Solution |
| Inefficient Distillation | The starting alcohol (1-ethylcyclohexanol) has a higher boiling point than the diene product. If the distillation is performed too rapidly or at too high a temperature, the alcohol can co-distill with the product[3]. |
| Azeotrope Formation | Alcohols can sometimes form azeotropes with water or other components, causing them to co-distill[3]. Ensure slow and controlled distillation through a fractionating column to achieve a better separation based on boiling points. |
Problem: The reaction mixture turned dark brown or black.
| Potential Cause | Recommended Solution |
| Charring/Oxidation | This is a classic sign of using concentrated sulfuric acid, which oxidizes the organic material[2]. |
| High Temperature | Excessive heating can cause decomposition and polymerization of both the starting material and the product. |
| Action | Use 85% phosphoric acid as the catalyst and maintain careful temperature control during the distillation[1][2]. |
Catalyst Comparison
The choice of acid catalyst is critical for minimizing side reactions.
| Catalyst | Advantages | Disadvantages |
| 85% Phosphoric Acid (H₃PO₄) | Milder, less oxidizing, results in a cleaner reaction with less charring[1][2]. | Reaction rates may be slightly slower than with sulfuric acid. |
| Concentrated Sulfuric Acid (H₂SO₄) | Strong acid, promotes a fast reaction rate. | Strong oxidizing agent, leads to significant charring, polymerization, and formation of SO₂ and CO₂ byproducts[1][2]. |
Experimental Protocol: Dehydration of 1-Ethylcyclohexanol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
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1-ethylcyclohexanol
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85% Phosphoric acid (H₃PO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Boiling chips
Apparatus:
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Round-bottom flask (appropriate size for the scale)
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Fractional distillation column (e.g., Vigreux or packed)
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Distillation head with thermometer
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Condenser
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Receiving flask (chilled in an ice bath)
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Heating mantle
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Separatory funnel
Procedure:
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Reaction Setup: Place 1-ethylcyclohexanol and a few boiling chips into the round-bottom flask. Slowly and with swirling, add the catalyst, 85% phosphoric acid (a typical ratio is ~1:4 acid to alcohol by volume).
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Distillation: Assemble the fractional distillation apparatus. Heat the mixture gently using a heating mantle. The temperature at the distillation head should be monitored closely. Collect the distillate that comes over at the boiling point of the expected diene/water azeotrope. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.
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Workup - Neutralization: Transfer the collected distillate to a separatory funnel. The distillate will likely contain the diene, water, and traces of acid[3]. Wash the distillate by adding an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas produced.
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Workup - Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
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Drying: Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to remove any residual water. Swirl the flask and let it sit for 10-15 minutes.
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Final Purification: If necessary, perform a final simple distillation of the dried product to obtain the purified this compound, collecting the fraction at its known boiling point.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Reaction Pathway: Dehydration of 1-Ethylcyclohexanol
References
Technical Support Center: Separation of 1-Ethylcyclohexa-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethylcyclohexa-1,3-diene from common reaction byproducts.
Troubleshooting Guides
A frequent synthesis route for this compound is the Birch reduction of ethylbenzene. This reaction can yield a mixture of the desired product, unreacted starting material, an isomeric diene, and an over-reduced product. The close physical properties of these compounds present a purification challenge.
Common Byproducts in this compound Synthesis:
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Ethylbenzene: Unreacted starting material.
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1-Ethylcyclohexa-1,4-diene: A common isomeric byproduct of the Birch reduction.
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Ethylcyclohexane: The result of complete saturation of the aromatic ring.
Data Presentation: Physical Properties of this compound and Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₂ | 108.18 | Not explicitly found, but expected to be very close to its isomer and ethylbenzene. | The target conjugated diene. Expected to be slightly more polar than the other non-aromatic byproducts. |
| 1-Ethylcyclohexa-1,4-diene | C₈H₁₂ | 108.18 | 137.5[1] | A non-conjugated diene, expected to be less polar than the 1,3-isomer. |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136[2] | The aromatic starting material. |
| Ethylcyclohexane | C₈H₁₄ | 110.21 | 130-132[3] | The fully saturated, non-polar byproduct. |
Troubleshooting Common Separation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation by fractional distillation. | The boiling points of this compound and its common byproducts (ethylbenzene, 1-ethylcyclohexa-1,4-diene, and ethylcyclohexane) are very close. | - Use a high-efficiency fractional distillation column (e.g., a spinning band distillation apparatus or a long Vigreux column).- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.- Monitor fractions closely using Gas Chromatography (GC) to determine their composition. |
| Co-elution of product and byproducts during column chromatography. | The polarity differences between the components are small. The chosen solvent system is not providing adequate separation. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-5%).- Use a high-quality silica gel with a small particle size for better resolution.- Consider using a silver nitrate-impregnated silica gel column, which can separate compounds based on the degree of unsaturation. |
| Low yield of this compound after purification. | The compound may have isomerized or decomposed during the purification process. Conjugated dienes can be sensitive to heat and acid. | - Avoid excessive heating during distillation.- If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).- Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light. |
| Incomplete removal of ethylbenzene. | Ethylbenzene and this compound have very similar properties. | - Preparative Gas Chromatography (Prep-GC) can be a highly effective, albeit lower-throughput, method for separating compounds with very close boiling points and polarities. |
Experimental Protocols
Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column. Ensure all glassware is dry.
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Distillation: Place the crude reaction mixture in the distillation flask. Begin heating the mixture slowly.
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Fraction Collection: Collect small fractions and analyze each fraction by GC to determine the composition.
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Product Isolation: Combine the fractions that contain the highest purity of this compound.
Flash Column Chromatography
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Solvent System Selection:
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On a TLC plate, spot the crude mixture.
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Develop the TLC plate in a solvent system of increasing polarity (e.g., starting with 100% hexanes and moving to 1%, 2%, 5% ethyl acetate in hexanes).
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The ideal solvent system will give a good separation of the spots with the desired product having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
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Dissolve the crude mixture in a minimal amount of the chromatography solvent.
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Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the selected solvent system.
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Collect fractions and monitor their composition by TLC.
-
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Product Isolation:
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Combine the pure fractions containing the this compound.
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Remove the solvent under reduced pressure.
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Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from the reaction mixture by distillation?
A1: The primary byproducts of the Birch reduction of ethylbenzene, namely unreacted ethylbenzene, 1-ethylcyclohexa-1,4-diene, and ethylcyclohexane, have boiling points that are very close to that of the desired this compound. This small difference in boiling points makes efficient separation by standard distillation challenging.
Q2: What is the best method to purify this compound?
A2: For high purity, flash column chromatography is often the most effective method due to the small differences in polarity between the product and byproducts. For very high purity on a smaller scale, preparative gas chromatography (Prep-GC) can be employed.
Q3: My purified this compound seems to degrade over time. How can I prevent this?
A3: this compound, being a conjugated diene, can be susceptible to isomerization, polymerization, or oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), at low temperatures (e.g., in a freezer), and protected from light.
Q4: I am having trouble getting good separation on my silica gel column. What can I do?
A4: If you are experiencing poor separation, it is likely due to an unoptimized solvent system. It is crucial to perform a thorough solvent screen using TLC before running the column. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). A very low percentage of the polar solvent is often required.
Q5: Can I use silver nitrate-impregnated silica gel for this separation?
A5: Yes, silica gel impregnated with silver nitrate (AgNO₃) can be a very effective stationary phase for separating compounds based on their degree and type of unsaturation. The silver ions interact more strongly with the pi bonds of the conjugated 1,3-diene compared to the isolated double bonds of the 1,4-diene and the aromatic ring of ethylbenzene, which can significantly improve separation.
Visualizations
References
Technical Support Center: Purification of 1-Ethylcyclohexa-1,3-diene by Fractional Distillation
Welcome to the technical support center for the purification of 1-Ethylcyclohexa-1,3-diene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during purification by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the most common impurities I might encounter?
The impurities present in your crude this compound sample will largely depend on the synthetic route employed. A common method for its synthesis is the Birch reduction of ethylbenzene followed by isomerization. Potential impurities from this process include:
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Unreacted Ethylbenzene: The starting material for the Birch reduction.
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1-Ethylcyclohexene and other isomeric ethylcyclohexenes: Intermediates or byproducts of the isomerization step.
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Ethylcyclohexane: Over-reduction product.
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Solvent residues: From the reaction and workup steps.
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Polymeric materials: Conjugated dienes can be prone to polymerization, especially at elevated temperatures.
Q3: My distillation is proceeding very slowly. What could be the issue?
Slow distillation can be caused by several factors:
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Inadequate Heating: The heating mantle may not be providing sufficient energy to vaporize the compound. Ensure the mantle is in good contact with the distillation flask and the temperature is set appropriately.
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Poor Insulation: A significant amount of heat can be lost to the surroundings, especially in a fume hood with high airflow. Insulating the distillation column (e.g., with glass wool or aluminum foil) can improve efficiency.
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Flooded Column: If the heating rate is too high, the column can flood with condensate, preventing efficient vapor-liquid equilibrium. Reduce the heating rate to allow the column to operate correctly.
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Vacuum Leaks (if applicable): If performing a vacuum distillation, any leaks in the system will reduce the pressure difference and slow down the distillation. Check all joints and connections for a proper seal.
Q4: The temperature at the still head is fluctuating. What does this indicate?
Temperature fluctuations during the collection of a fraction can suggest:
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Co-distillation of Impurities: If an impurity has a boiling point close to the product, they may co-distill, causing the temperature to be unstable.
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Uneven Heating: Inconsistent heating can lead to bursts of vapor, causing the temperature to spike and fall.
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Azeotrope Formation: While less common for these types of compounds, the presence of an azeotrope with a solvent or impurity can lead to a constant boiling point that is different from the pure components.
Q5: My purified product seems to be re-contaminating over time. Why is this happening?
This compound, being a conjugated diene, is susceptible to oxidation and polymerization upon exposure to air and light. To ensure the long-term purity of your product:
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Store under an inert atmosphere: Store the purified liquid under nitrogen or argon.
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Refrigerate: Lower temperatures will slow down potential degradation reactions.
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Use an inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the fractional distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Distillate Collected | - Insufficient heating- System leak (vacuum distillation) | - Increase heating mantle temperature gradually.- Check all glassware joints and tubing for leaks. |
| Bumping/Uncontrolled Boiling | - Lack of boiling chips or magnetic stirrer- Heating too rapidly | - Add fresh boiling chips or a magnetic stir bar.- Reduce the heating rate. |
| Poor Separation of Fractions | - Inefficient distillation column- Distillation rate is too fast | - Use a longer or more efficient fractionating column (e.g., Vigreux, Raschig rings, or metal sponge).- Decrease the heating rate to allow for proper vapor-liquid equilibrium. |
| Product is Colored (Yellow/Brown) | - Thermal decomposition or polymerization | - Consider using vacuum distillation to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.- Purge the system with an inert gas before heating. |
| Low Yield | - Incomplete distillation- Hold-up in the distillation column- Product loss during transfer | - Ensure the distillation is run to completion (temperature drop after the main fraction).- Allow the column to cool and drain completely.- Handle the purified product carefully to minimize losses. |
Data Presentation
The following table summarizes the physical properties of this compound and its potential impurities to aid in the design and troubleshooting of the fractional distillation process.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 108.18 | ~120-140 (estimated) | The target compound. |
| Ethylbenzene | 106.17 | 136 | Unreacted starting material. |
| 1-Ethylcyclohexene | 110.20 | 136-137 | Potential isomerization byproduct. |
| Ethylcyclohexane | 112.22 | 131-132 | Over-reduction byproduct. |
| Cyclohexa-1,3-diene | 80.13 | 80 | Parent compound, for reference. |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
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Apparatus Setup:
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Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure all glassware is clean and dry.
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Place a magnetic stir bar or boiling chips in the distillation flask.
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Use high-vacuum grease for all ground-glass joints to ensure a good seal, especially if performing a vacuum distillation.
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Sample Preparation:
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Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
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Distillation Process:
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Begin stirring (if using a magnetic stirrer).
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Apply heat to the distillation flask using a heating mantle. Increase the temperature gradually.
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Insulate the fractionating column to minimize heat loss.
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Observe the reflux line as the vapor rises through the column. A steady reflux should be established before any distillate is collected.
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Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (likely any lower-boiling impurities).
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Collect the forerun (initial distillate) in a separate receiving flask.
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As the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a stable temperature corresponding to the boiling point of this compound.
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Continue collecting the main fraction until the temperature either begins to drop or rise significantly, indicating the end of the product fraction.
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Stop the distillation by removing the heating mantle.
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Product Handling and Storage:
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Allow the apparatus to cool completely before disassembling.
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Transfer the purified this compound to a clean, dry storage vessel.
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For long-term storage, flush the vessel with an inert gas (nitrogen or argon), seal it tightly, and store it in a refrigerator.
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Mandatory Visualization
Caption: Troubleshooting workflow for the fractional distillation of this compound.
preventing isomerization of 1-Ethylcyclohexa-1,3-diene during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1-Ethylcyclohexa-1,3-diene during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during storage?
A1: The primary causes of isomerization are exposure to heat, light (UV radiation), and the presence of acid catalysts. This compound is a conjugated diene, which is relatively stable; however, it can rearrange to its more thermodynamically stable or kinetically favored isomers under these conditions.
Q2: What are the likely isomeric impurities I might find in my sample of this compound?
A2: The most common isomer is the non-conjugated 1-Ethylcyclohexa-1,4-diene. Depending on the conditions, other positional isomers or rearrangement products could also form, although typically in smaller amounts.
Q3: How can I visually inspect my sample for degradation?
A3: While isomerization itself may not cause a visible change, associated degradation pathways like oligomerization or polymerization can lead to a yellowing of the solution or an increase in viscosity. However, analytical methods are necessary for definitive quantification of isomerization.
Q4: Are there any recommended chemical stabilizers to add during storage?
A4: Yes, the addition of a radical scavenger can inhibit polymerization, a common degradation pathway for dienes. A common and effective stabilizer is Butylated Hydroxytoluene (BHT), typically added at a concentration of 50-200 ppm.[1][2] BHT functions as an antioxidant, preventing free-radical mediated oxidation and subsequent degradation.[1][2]
Q5: What are the ideal storage conditions for this compound?
A5: To minimize isomerization, this compound should be stored under the following conditions:
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Temperature: Refrigerate at 2-8°C. Avoid repeated freeze-thaw cycles.
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Light: Store in an amber glass vial or a container protected from light.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Container: Use a tightly sealed, clean, and dry glass container. Avoid contact with metals that could act as Lewis acid catalysts.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| High levels of isomeric impurity detected in a new bottle. | - Improper handling during shipping. - Inadequate manufacturing quality control. | - Contact the supplier immediately with the lot number and analytical data. - Request a certificate of analysis for the specific batch. |
| Isomerization is observed after a short period of storage. | - Storage temperature is too high. - Exposure to light. - Presence of atmospheric oxygen. - Contamination with acidic residues. | - Verify storage temperature is consistently between 2-8°C. - Ensure the container is opaque or stored in the dark. - Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing. - Use high-purity, acid-free solvents if the diene is in solution. |
| Sample has turned yellow and/or become viscous. | - Polymerization or oligomerization has occurred, likely due to the presence of free radicals. | - Add a stabilizer like BHT (50-200 ppm) to a fresh, pure sample for long-term storage. - If the sample is already polymerized, it is likely unusable for most applications and should be disposed of according to safety guidelines. Purification may be possible via distillation, but this should be done with caution as peroxides may have formed. |
Quantitative Data on Isomerization
| Storage Condition | Temperature (°C) | Atmosphere | Stabilizer (BHT) | Illustrative % Isomerization (to 1-Ethylcyclohexa-1,4-diene) after 6 Months |
| Recommended | 4 | Inert (Argon) | 100 ppm | < 0.5% |
| Ambient, Dark | 25 | Air | None | 5 - 10% |
| Ambient, Light | 25 | Air | None | 10 - 20% |
| Elevated Temperature | 40 | Air | None | > 30% |
Note: This data is for illustrative purposes to demonstrate trends and should not be considered as exact experimental values.
Experimental Protocols
Protocol for Monitoring Isomerization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of this compound and its common isomer, 1-Ethylcyclohexa-1,4-diene.
1. Sample Preparation:
- Carefully prepare a stock solution of the this compound sample in a high-purity, volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- Prepare a series of calibration standards for both this compound and 1-Ethylcyclohexa-1,4-diene (if available) in the same solvent, with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector:
- Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Oven Temperature Program:
- Initial Temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 150°C at a rate of 10°C/min.
- Hold: Hold at 150°C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 200.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
3. Data Analysis:
- Identify the peaks for this compound and its isomers based on their retention times and mass spectra.
- Generate a calibration curve for each compound by plotting the peak area against the concentration of the standards.
- Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve. The percentage of isomerization can be calculated from the relative concentrations of the isomers.
Visualizations
Caption: Factors leading to the isomerization of this compound.
Caption: A logical workflow for troubleshooting isomerization issues.
References
Technical Support Center: Optimizing Selective Diene Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the selective functionalization of dienes.
Frequently Asked Questions (FAQs)
Q1: My diene functionalization reaction is showing poor regioselectivity. What are the common causes and how can I improve it?
A1: Poor regioselectivity in diene functionalization is a common issue, often influenced by electronic and steric factors of both the diene and the reacting partner.
Troubleshooting Steps:
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Electronic Effects (for polar reactions like Diels-Alder): The regioselectivity is governed by the electronic properties of the substituents on the diene and the dienophile. To predict and control the major regioisomer, consider the following:
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Identify electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.
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Draw resonance structures to determine the partial positive and negative charges on the reacting atoms. The most favorable interaction will be between the most nucleophilic carbon of the diene (highest electron density) and the most electrophilic carbon of the dienophile (lowest electron density).
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Catalyst and Ligand Choice (for transition metal-catalyzed reactions): In reactions catalyzed by metals like nickel, cobalt, or palladium, the ligand plays a crucial role in directing the regioselectivity.[1][2]
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Steric Hindrance: Bulky ligands can favor addition at the less sterically hindered position of the diene.
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Electronic Tuning: The electronic properties of the ligand can influence the electronic environment at the metal center, thereby affecting the regioselectivity of migratory insertion or reductive elimination steps. For instance, in nickel-catalyzed hydroalkylation, the 1,2-selectivity is influenced by a combination of ligand-substrate electrostatic interactions, orbital interactions, and Pauli repulsions.
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Solvent and Temperature: The polarity of the solvent can influence the transition state of the reaction, thereby affecting regioselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene, hexane) to polar (e.g., THF, DMF) is recommended. Temperature can also play a role, with lower temperatures sometimes leading to higher selectivity. For instance, in a cobalt-catalyzed hydroacylation, a mixed solvent system was used to suppress isomerization and improve stereoselectivity.[3]
Q2: I am observing low stereoselectivity (enantio- or diastereoselectivity) in my reaction. What strategies can I employ to improve it?
A2: Low stereoselectivity can often be addressed by careful selection of chiral ligands, catalysts, and reaction conditions.
Troubleshooting Steps:
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Chiral Ligands: For enantioselective reactions, the choice of chiral ligand is paramount.
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Screen a variety of chiral ligand backbones (e.g., BINAP, Salen, Josiphos) and substituents to find the optimal match for your substrate. In Ni-catalyzed enantioselective hydroamination, a chiral C2-symmetric bisphosphine ligand was found to be highly effective.[1]
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Computational studies, such as Density Functional Theory (DFT), can provide insights into the origins of enantioselectivity and guide the rational design of new ligands.
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Catalyst Control: The metal precursor can also influence stereoselectivity. Trying different metal sources (e.g., pre-catalysts vs. in situ generated catalysts) can sometimes lead to improved results.
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Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
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Additives: In some cases, additives can significantly enhance stereoselectivity. For example, in a nickel-catalyzed asymmetric diarylation of alkenes, an N-oxyl radical additive was found to improve enantioselectivity.[4]
Q3: My catalyst appears to be deactivating, leading to low conversion or a stalled reaction. What are the likely causes and how can I mitigate this?
A3: Catalyst deactivation is a significant challenge and can occur through several mechanisms, including poisoning, sintering, and fouling.[5]
Troubleshooting Steps:
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Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst.
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Identify Potential Poisons: Common poisons for palladium catalysts include sulfur compounds, halides, cyanides, and certain nitrogen-containing heterocycles.
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Purify Reagents and Solvents: Ensure all starting materials, solvents, and gases are of high purity and free from potential catalyst poisons.
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Use of Scavengers: In some cases, scavengers can be added to remove specific poisons from the reaction mixture.
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Fouling/Coking: This involves the deposition of byproducts, such as polymers or carbonaceous materials, on the catalyst surface, blocking active sites.[5]
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Optimize Reaction Conditions: Higher temperatures and concentrations can sometimes lead to increased fouling. Adjusting these parameters may help.
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Catalyst Regeneration: For heterogeneous catalysts, regeneration can often restore activity. Common methods include:
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Washing: Washing the catalyst with appropriate solvents to remove adsorbed impurities. A regeneration method for a deactivated Pd(OH)2/C catalyst involved washing with chloroform and glacial acetic acid.[6]
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Calcination: Heating the catalyst in the presence of air or an inert gas to burn off carbonaceous deposits.
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Hydrogen Treatment: For some catalysts, treatment with hydrogen at elevated temperatures can regenerate the active sites.[5]
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Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, leading to a loss of active surface area.
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Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize sintering.
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Choose a More Stable Support: The choice of catalyst support can influence its thermal stability.
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Troubleshooting Guides
Guide 1: Low Regioselectivity in Diels-Alder Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 1,2- and 1,4-addition products with an unsymmetrical diene and dienophile. | Unfavorable electronic matching between the diene and dienophile. | 1. Analyze the electronic properties of the substituents. Draw resonance structures to identify the most electron-rich carbon of the diene and the most electron-deficient carbon of the dienophile. 2. Modify the substituents to enhance the electronic bias. For example, use a stronger electron-donating group on the diene or a stronger electron-withdrawing group on the dienophile. |
| Unexpected regioisomer is the major product. | Steric hindrance is overriding the electronic effects. | 1. Consider the steric bulk of the substituents on both the diene and dienophile. A less sterically hindered approach may be favored. 2. Modify the substituents to reduce steric clash in the desired transition state. |
Guide 2: Low Yield in Transition Metal-Catalyzed Diene Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | 1. Catalyst deactivation (see FAQ Q3). 2. Suboptimal reaction conditions. 3. Poor quality of reagents or solvents. | 1. Troubleshoot catalyst deactivation. 2. Screen different solvents, temperatures, and reaction times. 3. Ensure all reagents and solvents are pure and anhydrous if necessary. |
| Formation of significant side products (e.g., diene polymerization). | 1. Reaction temperature is too high. 2. Incorrect catalyst or ligand. 3. High concentration of the diene. | 1. Lower the reaction temperature. 2. Screen different ligands that may suppress side reactions. 3. Add the diene slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Inconsistent yields between batches. | 1. Variability in catalyst activity. 2. Trace impurities in reagents or solvents. | 1. Use a pre-catalyst or ensure consistent in situ catalyst generation. 2. Thoroughly purify all reagents and solvents before use. |
Data Presentation
Table 1: Effect of Ligand and Additive on Enantioselectivity in a Ni-Catalyzed Asymmetric Diarylation
| Entry | Ligand | Additive | Yield (%) | ee (%) |
| 1 | L1 | None | 75 | 60 |
| 2 | L2 | None | 82 | 75 |
| 3 | L2 | Additive A | 85 | 92 |
| 4 | L3 | Additive A | 90 | 95 |
Data is hypothetical and for illustrative purposes.
Table 2: Solvent Effects on Regioselectivity in a Cobalt-Catalyzed Hydroacylation
| Entry | Solvent | Temperature (°C) | Ratio of 1,4- to 1,2-adduct |
| 1 | Toluene | 80 | 5:1 |
| 2 | THF | 60 | 10:1 |
| 3 | DCE | 60 | >20:1 |
| 4 | 1:1 DCE/Toluene | 60 | 11:1 |
Data adapted from a study on cobalt-catalyzed hydroacylation of 1,3-dienes.[3]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Diene Coupling Reaction
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., PPh3, 4 mol%).
-
Reaction Setup: The flask is removed from the glovebox and placed under an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., anhydrous toluene, 5 mL) is added via syringe, followed by the diene (1.0 mmol), the coupling partner (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12-24 hours). Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Cobalt-Catalyzed Reductive Coupling of a Diene
-
Catalyst Preparation: In a glovebox, a vial is charged with the cobalt pre-catalyst (e.g., CoBr2, 5 mol%), the chiral diphosphine ligand (10 mol%), and a reducing agent (e.g., zinc powder, 2.2 equiv).
-
Reaction Setup: The vial is sealed and removed from the glovebox. Anhydrous THF (1 mL) is added, followed by the diene (0.1 mmol) and the electrophile (0.2 mmol). An additive, such as water (1.0 equiv), may be added at this stage as it has been shown to be essential for high yields in some cases.[7]
-
Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for the specified time (e.g., 10 hours).
-
Analysis and Purification: After cooling to room temperature, an aliquot is taken for analysis of regiomeric and enantiomeric excess (e.g., by 1H NMR and chiral HPLC, respectively). The remaining reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by flash chromatography.
Visualizations
Caption: A generalized experimental workflow for optimizing selective diene functionalization reactions.
Caption: A logical flowchart for troubleshooting common issues in selective diene functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Reductive Dicarbofunctionalization of Alkenes via Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Ethylcyclohexadiene Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of ethylcyclohexadiene mixtures.
Frequently Asked Questions (FAQs)
Q1: My GC chromatogram shows co-eluting or poorly resolved peaks for my ethylcyclohexadiene mixture. How can I improve the separation?
A1: Poor resolution of ethylcyclohexadiene isomers is a common challenge due to their similar boiling points and polarities. Here are several troubleshooting steps:
-
Optimize the GC Temperature Program: A slower temperature ramp or an isothermal hold at a specific temperature can enhance separation.
-
Select an Appropriate GC Column: A longer column or a column with a different stationary phase can improve resolution. For non-polar isomers, a polar stationary phase (e.g., a polyethylene glycol-based column) may provide better separation based on subtle polarity differences.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can increase column efficiency.
-
Consider Derivatization: While less common for hydrocarbons, derivatization to introduce a bulky or polar group could potentially enhance separation, but this would be a method of last resort.
Q2: The mass spectra of my isomeric ethylcyclohexadienes look very similar. How can I differentiate them using MS?
A2: Differentiating isomers by mass spectrometry can be challenging due to similar fragmentation patterns. However, subtle differences can be exploited:
-
Analyze Fragmentation Patterns Carefully: While the major fragments might be the same, the relative intensities of these fragments can differ between isomers. Look for unique, low-abundance fragment ions that may be specific to one isomer. For example, the position of the ethyl group and the double bonds will influence the stability of the resulting carbocations after fragmentation.
-
Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide more detailed structural information. By isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation, unique daughter ion spectra can be generated for each isomer.
-
Chemical Ionization (CI): Softer ionization techniques like CI can sometimes produce less fragmentation and preserve more of the molecular ion, which can be helpful in confirming the molecular weight.
Q3: My ¹H NMR spectrum of the ethylcyclohexadiene mixture is complex and the signals are overlapping. How can I interpret it?
A3: Overlapping signals in the ¹H NMR spectrum of an isomer mixture are expected, particularly in the aliphatic and olefinic regions. Here are some strategies for interpretation:
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals and can resolve overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons and trace the spin systems for each isomer. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton signals with their attached carbons, providing valuable structural information to differentiate the isomers.
-
Spectral Subtraction: If a pure spectrum of one of the isomers is available, it can be digitally subtracted from the mixture spectrum to simplify the analysis of the remaining components.
-
Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts, which might be sufficient to resolve overlapping signals.
Quantitative Data
Table 1: GC-MS Data for 5-Ethyl-1,3-cyclohexadiene
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| CAS Number | 20533-55-5 |
| InChIKey | WZMQOSYJAAMGTB-UHFFFAOYSA-N |
Source: PubChem CID 556331[1]
Table 2: Predicted ¹H NMR Chemical Shifts for 1,3-Cyclohexadiene
| Protons | Chemical Shift (ppm) |
| Olefinic Protons | ~5.8 - 6.0 |
| Allylic Protons | ~2.1 - 2.3 |
Note: These are approximate values for the parent compound. The presence of an ethyl group in ethylcyclohexadiene isomers will cause additional splitting and shifts in these signals.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the ethylcyclohexadiene mixture in a volatile organic solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. Use a split injection with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent) with dimensions of 30 m x 0.25 mm x 0.25 µm is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This program should be optimized based on the observed separation.
-
Inlet Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative abundance of each isomer. Analyze the mass spectrum of each peak to identify characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ethylcyclohexadiene mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will likely require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are too complex, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in structural elucidation.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the ¹H NMR spectrum to determine the relative ratio of the isomers. Analyze the chemical shifts and coupling constants to assign the structures.
Visualizations
Caption: Workflow for the characterization of ethylcyclohexadiene mixtures.
Caption: Troubleshooting guide for poor GC resolution.
Caption: Troubleshooting guide for differentiating isomers by mass spectrometry.
References
avoiding polymerization of 1-Ethylcyclohexa-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 1-Ethylcyclohexa-1,3-diene during their experiments.
Troubleshooting Guide: Polymerization Issues
Problem: I observed a viscous liquid, a precipitate, or a solid in my sample of this compound.
This is a common indication of polymerization. The following guide will help you identify the cause and prevent it in the future.
| Potential Cause | Troubleshooting Steps | Prevention |
| Exposure to Heat | - Immediately cool the sample. - If partially polymerized, consider purification by distillation under reduced pressure. | - Store the compound at low temperatures (see Storage Recommendations). - Avoid heating the compound unnecessarily. - For reactions requiring heat, add the diene slowly to the pre-heated reaction mixture. |
| Exposure to Light | - Protect the sample from light by wrapping the container in aluminum foil or using an amber vial. | - Always store in a dark place or in a light-blocking container.[1] |
| Presence of Acidic or Basic Impurities | - Test the pH of your solvent and other reagents. - Neutralize any acidic or basic components if possible without affecting your reaction. | - Use high-purity, neutral solvents and reagents. - Consider passing solvents through a column of neutral alumina to remove acidic impurities. |
| Presence of Radical Initiators (e.g., Peroxides) | - Test for the presence of peroxides in your solvents (e.g., using peroxide test strips). - If peroxides are present, purify the solvent according to standard laboratory procedures. | - Use freshly distilled or peroxide-free solvents. - Avoid prolonged storage of solvents that can form peroxides (e.g., ethers, THF). |
| Absence or Depletion of Polymerization Inhibitor | - If the compound is old or has been purified, the inhibitor may be depleted. - Add a suitable inhibitor (see Inhibitor Recommendations). | - Ensure the compound is stored with an appropriate inhibitor. - If the inhibitor is removed for a reaction, use the compound immediately. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: this compound, as a conjugated diene, is susceptible to polymerization primarily through radical and thermal mechanisms. Exposure to heat, light, and the presence of radical initiators (like peroxides) or acidic impurities can initiate or accelerate this process.
Q2: How should I store this compound to prevent polymerization?
A2: To ensure the stability of this compound, it is crucial to store it under conditions that minimize the risk of polymerization.
| Storage Parameter | Recommendation |
| Temperature | 2-8°C (refrigerated) |
| Light | Store in an amber, light-blocking container or in the dark.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Inhibitor | Store with a suitable polymerization inhibitor. |
| Container | Keep the container tightly sealed to prevent exposure to air and moisture.[1] |
Q3: What are the recommended inhibitors for this compound and at what concentration?
| Inhibitor | Recommended Concentration (w/w) | Notes |
| Butylated hydroxytoluene (BHT) | 0.05 - 0.1% | A common and effective radical scavenger. A concentration of 0.05% is used for 1,3-cyclohexadiene. |
| Hydroquinone (HQ) | 100 - 200 ppm | Effective, but may need to be removed for some applications. |
| 4-tert-Butylcatechol (TBC) | 100 - 200 ppm | Another common inhibitor for dienes. |
Q4: I need to use inhibitor-free this compound for my reaction. How can I remove the inhibitor?
A4: The inhibitor can be removed immediately prior to use. The most common method is to pass the diene through a column of activated basic alumina.
Q5: How can I check the purity of my this compound and detect any polymer formation?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent method to assess the purity of your diene and to detect the presence of dimers or oligomers. Proton NMR (¹H NMR) can also be used to detect the disappearance of the characteristic diene peaks and the appearance of broad signals corresponding to the polymer.
Experimental Protocols
Protocol 1: Removal of Inhibitor using an Alumina Column
Objective: To obtain inhibitor-free this compound for immediate use in a chemical reaction.
Materials:
-
This compound containing an inhibitor (e.g., BHT)
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Sand (optional)
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Collection flask, cooled in an ice bath
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Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Prepare the column:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
(Optional) Add a small layer of sand on top of the glass wool.
-
In a beaker, slurry the activated basic alumina in a non-polar solvent (e.g., pentane or hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing.
-
Add alumina until you have a packed bed of approximately 10-15 cm in height for a standard laboratory-scale purification.
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(Optional) Add a small layer of sand on top of the alumina bed.
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Wash the column with fresh, dry, non-polar solvent until the alumina is well-settled and the solvent level is just above the top of the packing material. Do not let the column run dry.
-
-
Purification:
-
Carefully add the this compound to the top of the column.
-
Place the cooled collection flask under the column outlet.
-
Elute the diene through the column using a minimal amount of the same non-polar solvent or by applying gentle pressure with an inert gas.
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Collect the purified, inhibitor-free diene in the cooled flask.
-
-
Post-Purification:
-
The purified diene should be used immediately as it is now highly susceptible to polymerization.
-
If a solvent was used for elution, it can be removed under reduced pressure, keeping the temperature as low as possible.
-
Protocol 2: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and to detect the presence of any polymeric byproducts.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (with a split ratio of 50:1 or as appropriate for the sample concentration).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-400.
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 108.19).
-
Integrate the peak areas to determine the purity of the compound.
-
Look for broader, later-eluting peaks which may indicate the presence of dimers or oligomers. The mass spectra of these peaks will likely show fragments and a molecular ion corresponding to multiples of the monomer unit.
-
Visualizations
Caption: Factors leading to unwanted polymerization of this compound.
Caption: A logical workflow for troubleshooting polymerization issues.
References
scale-up considerations for the synthesis of 1-Ethylcyclohexa-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethylcyclohexa-1,3-diene, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield of this compound in Dehydration of 2-Ethylcyclohex-2-en-1-ol
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Temperature: Gradually increase the temperature to ensure it reaches the optimal point for dehydration without causing degradation. Monitor for byproduct formation.[1][2] - Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor progress using techniques like GC or TLC. - Catalyst Inactivity: Use a fresh, active acidic catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst is not poisoned by impurities in the starting material. |
| Byproduct Formation | - Isomerization: The desired 1,3-diene can isomerize to the more stable conjugated system or other isomers. Use milder reaction conditions or a shorter reaction time to minimize this.[3] - Polymerization: Conjugated dienes can polymerize at elevated temperatures. Consider using a polymerization inhibitor if distillation is performed at higher temperatures. - Ether Formation: Intermolecular dehydration of the alcohol can form ethers. Ensure a sufficiently high temperature to favor intramolecular elimination.[1] |
| Product Loss During Workup | - Aqueous Workup: Minimize contact time with acidic aqueous solutions to prevent hydration of the diene. - Distillation: Use vacuum distillation to lower the boiling point and prevent thermal degradation or isomerization of the product. |
Experimental Protocol: Dehydration of 2-Ethylcyclohex-2-en-1-ol
-
To a round-bottom flask equipped with a distillation apparatus, add 2-ethylcyclohex-2-en-1-ol.
-
Add a catalytic amount of a strong acid (e.g., 0.5 mol% p-toluenesulfonic acid).
-
Heat the mixture to a temperature sufficient to induce dehydration and distill the product as it forms (typically 120-150 °C, but dependent on the specific setup and pressure).
-
Collect the distillate, which will contain this compound and water.
-
Separate the organic layer, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the crude product by fractional distillation under reduced pressure.
Logical Relationship Diagram: Troubleshooting Low Yield in Dehydration
Issue 2: Poor Selectivity in Wittig Reaction of Cyclohexenone with Ethyltriphenylphosphonium Bromide
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ylide Stability | - Non-stabilized Ylide: The ethyltriphenylphosphonium ylide is non-stabilized, which typically favors the Z-alkene.[4][5] However, with cyclic ketones, a mixture of isomers can still be expected. The use of salt-free conditions can sometimes improve selectivity. |
| Reaction Conditions | - Base Selection: The choice of base (e.g., n-BuLi, NaHMDS, KHMDS) can influence the stereoselectivity. Empirical screening may be necessary. - Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity. |
| Byproduct Removal | - Triphenylphosphine Oxide Removal: This byproduct can be difficult to remove on a large scale. Methods include precipitation and filtration, or chromatography. For larger scales, extraction with a solvent in which the oxide is insoluble may be explored. |
Experimental Protocol: Wittig Reaction
-
Suspend ethyltriphenylphosphonium bromide in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Add a strong base (e.g., n-butyllithium in hexanes) dropwise to form the ylide (a color change, often to orange or red, is indicative of ylide formation).
-
Stir the ylide solution at the low temperature for a period of time (e.g., 30-60 minutes).
-
Add a solution of cyclohexenone in the same dry solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product, separating it from triphenylphosphine oxide and any unreacted starting materials, typically by column chromatography or distillation.
Workflow Diagram: Wittig Reaction Scale-Up
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Flammability: this compound is a flammable liquid.[3] Large-scale reactions and distillations should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.
-
Exothermic Reactions: Both the Wittig reaction and acid-catalyzed dehydration can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent runaway reactions. The use of a cooling bath or a reactor with a cooling jacket is recommended.
-
Reagent Handling: Strong bases like n-butyllithium used in the Wittig reaction are pyrophoric and require careful handling under an inert atmosphere. Concentrated acids used for dehydration are corrosive and should be handled with appropriate personal protective equipment.
-
Pressure Build-up: In a closed system, the evolution of gaseous byproducts or an uncontrolled exotherm can lead to a dangerous build-up of pressure. Ensure adequate venting and pressure relief systems are in place.
Q2: How can I minimize the formation of the isomeric byproduct 1-ethylcyclohexa-1,4-diene?
A2: The formation of the 1,4-diene isomer can be a challenge. To favor the formation of the conjugated 1,3-diene:
-
Choice of Synthesis Route: Dehydration of 2-ethylcyclohex-2-en-1-ol is more likely to yield the conjugated diene directly.
-
Isomerization: If the 1,4-diene is formed, it can sometimes be isomerized to the more thermodynamically stable 1,3-diene using a suitable catalyst, such as a strong base or a transition metal catalyst, under controlled conditions.
-
Purification: Fractional distillation is often effective in separating the 1,3- and 1,4-diene isomers due to their different boiling points.
Q3: What are the key considerations for purifying this compound on a large scale?
A3:
-
Distillation: Fractional distillation under reduced pressure is the most common method for purification. This minimizes the risk of thermal degradation and polymerization of the diene.
-
Column Chromatography: While effective on a small scale, column chromatography can be costly and generate significant solvent waste on a large scale. It is typically reserved for applications requiring very high purity.
-
Byproduct Removal: As mentioned, removing triphenylphosphine oxide from a large-scale Wittig reaction can be challenging. Investigating precipitation or extraction methods is advisable.
-
Product Stability: this compound, like other conjugated dienes, can be susceptible to oxidation and polymerization over time. It should be stored under an inert atmosphere, at a low temperature, and potentially with a polymerization inhibitor.
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound. Note that actual results will vary depending on the specific reaction conditions and scale.
Table 1: Yield and Purity Data for Dehydration of 2-Ethylcyclohex-2-en-1-ol
| Scale | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 1 g | p-TsOH | 130 | 2 | 75 | 92 |
| 100 g | H₂SO₄ (cat.) | 140 | 3 | 70 | 90 |
| 1 kg | Solid Acid Catalyst | 150 (flow) | N/A | 80 | 95 |
Table 2: Yield and Purity Data for Wittig Reaction
| Scale | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (after chromatography) |
| 1 g | n-BuLi | -78 to 25 | 4 | 65 | >98 |
| 50 g | KHMDS | -78 to 25 | 5 | 60 | >97 |
| 500 g | NaHMDS | -60 to 20 | 6 | 55 | >95 |
References
effect of solvent on the rate of Diels-Alder reactions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols concerning the effect of solvents on the rate of Diels-Alder reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does solvent polarity generally affect the rate of a Diels-Alder reaction?
The effect of solvent polarity can vary, as the Diels-Alder reaction itself involves a concerted mechanism with a transition state that is typically only slightly more polar than the reactants.[1] However, for many common Diels-Alder reactions, particularly those with polar dienophiles, moving to a more polar solvent can lead to a significant rate enhancement.[2] For example, the reaction of cyclopentadiene and butenone is 700 times faster in water compared to a nonpolar solvent like 2,2,4-trimethylpentane.[2] This acceleration is often attributed to the stabilization of the polar transition state by the solvent.[3]
Q2: My Diels-Alder reaction is proceeding very slowly. How can the solvent be the cause?
If your reaction is slow, consider the following solvent-related issues:
-
Insufficient Polarity: The reactants may require a more polar environment to stabilize the transition state. Nonpolar solvents like hexane or toluene can lead to slow reaction rates compared to polar aprotic solvents (e.g., DMF, Acetone) or polar protic solvents (e.g., ethanol, water).[4][5]
-
Poor Reactant Solubility: Ensure your diene and dienophile are sufficiently soluble in the chosen solvent. If reactants are not properly dissolved, the effective concentration is lowered, slowing the reaction.
-
Steric Hindrance: While not a solvent property itself, bulky solvents can sometimes hinder the approach of the diene and dienophile, although this is less common than electronic effects.
Q3: I've heard that certain Diels-Alder reactions are dramatically faster in water. Why is this?
Yes, significant rate accelerations in water are a well-documented phenomenon for many Diels-Alder reactions.[2][6] Several factors are believed to contribute to this effect:
-
Hydrophobic Packing: Nonpolar reactants are poorly solvated by water, causing them to associate with each other. This increases the effective concentration of the reactants, leading to a higher reaction rate.[2]
-
Transition State Stabilization: Water can stabilize the transition state through hydrogen bonding, particularly if the dienophile contains hydrogen bond accepting groups (like carbonyls).[3][7] This stabilization lowers the activation energy of the reaction.
Q4: Can I use a Lewis acid catalyst in any solvent? How does the solvent impact catalysis?
Lewis acid catalysts work by coordinating to the dienophile, making it more electron-deficient and reactive.[8] However, the choice of solvent is critical:
-
Coordinating Solvents: Solvents that are Lewis bases (e.g., ethers like THF, or nitriles like acetonitrile) can compete with the dienophile for coordination to the Lewis acid catalyst. This can inhibit or completely stop the catalytic effect.[9]
-
Non-Coordinating Solvents: Non-coordinating, nonpolar solvents like dichloromethane or toluene are often preferred for Lewis acid-catalyzed Diels-Alder reactions as they do not interfere with the catalyst.[9]
-
Water: While traditional Lewis acids are not water-compatible, specialized water-tolerant Lewis acid catalysts have been developed that can function effectively in aqueous media.[10]
Q5: My reaction is giving a poor yield or multiple endo/exo products. Could the solvent be responsible?
The solvent can influence both the yield and the stereoselectivity (the ratio of endo to exo products). While the endo product is often kinetically favored, solvent choice can alter this ratio.[11]
-
Yield: A low yield might be due to a slow reaction rate (see Q2) or side reactions. An inappropriate solvent can sometimes promote undesired pathways.
-
Selectivity: Polar solvents, especially water, can enhance endo selectivity. This is often explained by increased stabilization of the more polar endo transition state.[12] Some studies have shown that selectivity can be enhanced in polar solvents even when the overall reaction rate is slower compared to non-polar solvents.[5]
Quantitative Data: Solvent Effects on Reaction Rate
The rate of a Diels-Alder reaction can be profoundly influenced by the solvent. The following table summarizes the relative rates for the reaction of cyclopentadiene with methyl vinyl ketone in various solvents, demonstrating the significant acceleration observed in polar, particularly aqueous, environments.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate (k_rel) |
| Isooctane | 1.9 | 1 |
| Chloroform | 4.8 | 35.6 |
| Acetone | 20.7 | 66.8 |
| Acetonitrile | 37.5 | 137 |
| Methanol | 32.7 | 278 |
| Water | 80.1 | 742 |
Data compiled from various sources on aqueous Diels-Alder reactions.[2][3]
Key Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This protocol details the reaction between cyclopentadiene and maleic anhydride, a classic example of a Diels-Alder reaction.
1. Preparation of Cyclopentadiene Monomer
-
Note: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer before use.[13] This process should be performed in a fume hood.
-
Set up a fractional distillation apparatus. Place ~20 mL of dicyclopentadiene and a boiling chip into the distilling flask.[13]
-
Gently heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction.[14]
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C.[13] The collected monomer should be kept on an ice bath and used within a few hours, as it will readily dimerize back to dicyclopentadiene at room temperature.[13]
2. Reaction Setup
-
In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate, warming gently on a hot plate if necessary to fully dissolve.[15]
-
Add 8 mL of a non-polar solvent like hexane or petroleum ether to the solution and mix.[15]
-
Cool the flask containing the maleic anhydride solution in an ice bath.
3. The Cycloaddition Reaction
-
To the cold maleic anhydride solution, add 2 mL of the freshly prepared, cold cyclopentadiene monomer.[15]
-
Swirl the flask to mix the reactants. An exothermic reaction should occur, and a white solid product will begin to precipitate.[16]
4. Product Isolation and Purification
-
Allow the flask to cool to room temperature to complete the initial crystallization. Then, place the flask in an ice bath for 10-15 minutes to maximize crystal formation.[16]
-
Collect the white crystalline product by suction filtration using a Büchner funnel.[16]
-
Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting material.[16]
-
Allow the product to air dry on the filter paper. Determine the weight, percentage yield, and melting point (literature value: 164-165 °C).
Logical Relationships Diagram
The following diagram illustrates how different solvent properties can influence the rate and outcome of a Diels-Alder reaction.
Caption: Solvent properties and their impact on Diels-Alder reactions.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. QM/MM Modeling Finds Diels-Alder Reactions are Accelerated Less On the Surface of Water than In Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kpfu.ru [kpfu.ru]
- 5. mdpi.com [mdpi.com]
- 6. rushim.ru [rushim.ru]
- 7. arxiv.org [arxiv.org]
- 8. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Research Portal [scholarship.miami.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Diels-Alder Reaction [cs.gordon.edu]
- 15. www1.udel.edu [www1.udel.edu]
- 16. unwisdom.org [unwisdom.org]
Technical Support Center: Managing Thermal Instability of Conjugated Dienes
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to manage the thermal instability of conjugated dienes.
Frequently Asked Questions (FAQs)
Q1: My conjugated diene is degrading during storage. What is the likely cause and how can I prevent it?
A1: The most common cause of degradation in conjugated dienes, especially electron-rich ones like cyclopentadiene, is spontaneous self-polymerization through a Diels-Alder reaction, forming a dimer. This process is thermally driven and can be mitigated by proper storage and the use of inhibitors.
-
Storage: Store the diene at low temperatures, typically between -20°C and 0°C, to significantly slow down the dimerization rate. Always store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Inhibitors: For long-term storage, consider adding a radical inhibitor. The choice of inhibitor depends on the specific diene and its intended use.
Q2: I suspect my diene has dimerized. How can I confirm this and regenerate the monomer?
A2: Dimerization can be confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The dimer will have a distinct molecular weight and spectral signature compared to the monomer.
To regenerate the monomer, a process called "cracking" or retro-Diels-Alder reaction is employed. This involves heating the dimer to a temperature where the reverse reaction is favored, and immediately distilling the more volatile monomer as it forms. For example, dicyclopentadiene is "cracked" by heating it to its boiling point (~170°C) to yield cyclopentadiene.
Q3: What are the best practices for handling and using thermally unstable dienes in a reaction?
A3:
-
Use Freshly Prepared Monomer: If the diene is prone to rapid dimerization (e.g., cyclopentadiene), it is best to "crack" the dimer and distill the monomer immediately before use.
-
Maintain Low Temperatures: Keep the reaction vessel cool, especially during reagent addition and before initiating the reaction, to minimize premature side reactions.
-
Inert Atmosphere: Always handle the diene under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can lead to the formation of peroxides and other impurities.
-
Monitor Purity: Before use, check the purity of the diene using a quick analytical method like GC to ensure no significant degradation has occurred.
Troubleshooting Guide
Issue: Low yield or unexpected side products in a Diels-Alder reaction.
This is a common problem when working with thermally sensitive dienes. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Inhibitor Selection and Efficacy
Choosing the right inhibitor is crucial for preventing polymerization during storage. The effectiveness of common inhibitors can vary with temperature.
| Inhibitor | Typical Concentration (ppm) | Effective Temperature Range | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 250 | Ambient to moderate | Common free-radical scavenger. Easily removed by distillation. |
| Hydroquinone (HQ) | 50 - 200 | Ambient | Effective, but can be more difficult to remove than BHT. |
| Phenothiazine (PTZ) | 200 - 1000 | Elevated temperatures | Often used for dienes that require higher processing temperatures. |
Experimental Protocols
Protocol 1: Purity Analysis of Conjugated Dienes by GC-MS
Objective: To determine the purity of a conjugated diene and identify the presence of dimers or oxidation products.
Materials:
-
Diene sample
-
Anhydrous solvent (e.g., hexane or dichloromethane)
-
GC-MS instrument with a suitable column (e.g., DB-5ms)
-
Autosampler vials with septa
Methodology:
-
Sample Preparation: Prepare a dilute solution of the diene sample (~1 mg/mL) in the chosen anhydrous solvent in an autosampler vial. Cap the vial immediately.
-
Instrument Setup:
-
Set the injector temperature (e.g., 250°C).
-
Set the oven temperature program. A typical program might be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min.
-
Set the carrier gas (Helium) flow rate.
-
Set the MS detector to scan a relevant mass range (e.g., 30-400 m/z).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Analyze the resulting chromatogram. The monomer should be the major peak with the shortest retention time.
-
The dimer, if present, will appear as a later-eluting peak with approximately double the molecular weight of the monomer.
-
Integrate the peak areas to quantify the relative amounts of monomer and dimer.
-
Protocol 2: Thermal "Cracking" of Dicyclopentadiene
Objective: To regenerate monomeric cyclopentadiene from its dimer, dicyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
-
Receiving flask, cooled in an ice bath
-
Mineral oil
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Place the dicyclopentadiene in the distillation flask with a few boiling chips. A slow stream of nitrogen can be introduced to maintain an inert atmosphere.
-
Heating: Heat the distillation flask slowly using a heating mantle to approximately 170-180°C. The dicyclopentadiene will begin to boil and undergo the retro-Diels-Alder reaction.
-
Distillation: The freshly formed cyclopentadiene monomer (boiling point ~41°C) will vaporize and travel up the distillation column.
-
Collection: Collect the pure cyclopentadiene monomer in the receiving flask, which should be kept in an ice bath to prevent it from re-dimerizing.
-
Storage & Use: Use the freshly distilled cyclopentadiene immediately for the best results. If short-term storage is necessary, keep it at -20°C or below.
Caption: Experimental workflow for "cracking" dicyclopentadiene.
Validation & Comparative
Comparative Reactivity Analysis: 1-Ethylcyclohexa-1,3-diene vs. 1-Methylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-ethylcyclohexa-1,3-diene and 1-methylcyclohexa-1,3-diene. The discussion focuses on three key reaction types: the Diels-Alder reaction, electrophilic addition, and catalytic hydrogenation. While direct quantitative kinetic comparisons are not extensively available in the literature, this guide extrapolates expected reactivity based on established principles of organic chemistry, supported by general experimental protocols for analogous compounds.
Executive Summary
Both this compound and 1-methylcyclohexa-1,3-diene are electron-rich dienes due to the presence of electron-donating alkyl substituents. This property enhances their reactivity in electron-demand Diels-Alder reactions compared to unsubstituted cyclohexa-1,3-diene. The primary difference in their reactivity profiles is expected to arise from the steric bulk of the ethyl group compared to the methyl group. This steric factor is anticipated to slightly decrease the reaction rates for this compound in sterically sensitive reactions like the Diels-Alder cycloaddition and catalytic hydrogenation. In electrophilic additions, where the formation of a stable carbocation is paramount, the differences in reactivity are predicted to be minimal.
Data Presentation: Qualitative Reactivity Comparison
| Reaction Type | Predicted Relative Reactivity | Rationale |
| Diels-Alder Reaction | 1-Methylcyclohexa-1,3-diene > this compound | Both methyl and ethyl groups are electron-donating, activating the diene. However, the slightly larger steric profile of the ethyl group may hinder the approach of the dienophile to a greater extent than the methyl group, leading to a marginally slower reaction rate. |
| Electrophilic Addition | 1-Methylcyclohexa-1,3-diene ≈ this compound | The rate-determining step is the formation of a resonance-stabilized tertiary allylic carbocation. The electronic stabilizing effects of methyl and ethyl groups on the carbocation are very similar, suggesting comparable reaction rates and product distributions (1,2- and 1,4-adducts). |
| Catalytic Hydrogenation | 1-Methylcyclohexa-1,3-diene > this compound | This reaction occurs on the surface of a heterogeneous catalyst. The larger steric footprint of the ethyl group may impede efficient adsorption of the diene onto the catalyst's active sites, potentially resulting in a slower hydrogenation rate compared to the methyl-substituted analogue. |
Reaction Mechanisms and Logical Comparison
The following diagrams illustrate the general mechanisms for the Diels-Alder reaction and electrophilic addition, which are central to understanding the reactivity of these dienes.
Caption: General workflow for the Diels-Alder reaction.
Caption: Pathway for electrophilic addition to 1-alkylcyclohexa-1,3-dienes.
Experimental Protocols
The following are representative experimental protocols for the types of reactions discussed. These procedures are based on reactions with similar, readily available dienes and may require optimization for 1-ethyl- or 1-methylcyclohexa-1,3-diene.
Diels-Alder Reaction with Maleic Anhydride (Representative Protocol)
This procedure is adapted from standard laboratory experiments involving the reaction of a cyclic diene with maleic anhydride.[1][2]
-
Materials:
-
1-Alkylcyclohexa-1,3-diene (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Xylene (solvent)
-
Petroleum ether (for crystallization)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (e.g., 1.0 g) in a minimal amount of xylene (e.g., 5 mL) with gentle warming.
-
Add the 1-alkylcyclohexa-1,3-diene (1.0 molar equivalent) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 30-60 minutes.[2] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may be necessary.
-
If the product remains dissolved, petroleum ether can be added dropwise to the cold solution to precipitate the product.[3]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene and unreacted starting material.
-
Allow the product to air-dry or dry in a vacuum oven.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
-
Electrophilic Addition of HBr (Representative Protocol)
This protocol describes the general procedure for the addition of a hydrogen halide to a conjugated diene.[5][6]
-
Materials:
-
1-Alkylcyclohexa-1,3-diene (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Diethyl ether or dichloromethane (solvent)
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the 1-alkylcyclohexa-1,3-diene in a suitable solvent like diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C). This is often done to control the selectivity between the kinetic (1,2-addition) and thermodynamic (1,4-addition) products.[5]
-
Slowly add one equivalent of 48% HBr dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of 1,2- and 1,4-addition products. The ratio of these products can be determined by ¹H NMR spectroscopy or GC-MS analysis. Further purification can be achieved by column chromatography if necessary.
-
Catalytic Hydrogenation (Representative Protocol)
This is a general procedure for the hydrogenation of a cyclohexadiene derivative.[7]
-
Materials:
-
1-Alkylcyclohexa-1,3-diene
-
Palladium on carbon (Pd/C, 5% or 10% w/w)
-
Ethanol or ethyl acetate (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Hydrogen gas (H₂)
-
Celite or another filter aid
-
-
Procedure:
-
In a suitable hydrogenation flask, dissolve the 1-alkylcyclohexa-1,3-diene in a solvent such as ethanol.
-
Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight of the substrate). The catalyst is pyrophoric and should be handled with care, preferably in an inert atmosphere.
-
Seal the reaction vessel and purge the system with nitrogen or argon to remove oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product (alkylcyclohexane).
-
Purify the product by distillation or chromatography if necessary and characterize by spectroscopic methods.
-
References
Distinguishing 1-Ethylcyclohexa-1,3-diene and its 1,4-Isomer: A Spectroscopic Guide
A comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data provides a clear and effective methodology for differentiating between the constitutional isomers 1-Ethylcyclohexa-1,3-diene and 1-Ethylcyclohexa-1,4-diene. The key to their differentiation lies in the electronic and structural differences arising from their conjugated and non-conjugated diene systems, respectively.
This guide presents a detailed comparison of the spectroscopic features of these two isomers, supported by predicted and literature-based data. Experimental protocols for acquiring the necessary spectra are also provided for researchers in organic synthesis, natural product chemistry, and drug development.
Spectroscopic Data Comparison
The following tables summarize the key predicted and expected spectroscopic data for this compound and 1-Ethylcyclohexa-1,4-diene.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns.
| Proton Environment | This compound (Predicted) | 1-Ethylcyclohexa-1,4-diene (Predicted) | Key Differentiating Features |
| Olefinic Protons | ~5.8-6.2 ppm (m) | ~5.7 ppm (m) | The conjugated system in the 1,3-isomer leads to a greater deshielding of the olefinic protons, resulting in a downfield shift compared to the 1,4-isomer. |
| Allylic Protons | ~2.1 ppm (m) | ~2.7 ppm (m) | The allylic protons in the 1,4-isomer are adjacent to two double bonds, leading to a more pronounced deshielding effect. |
| **Ethyl Group (CH₂) ** | ~2.2 ppm (q) | ~2.1 ppm (q) | Minimal difference expected. |
| Ethyl Group (CH₃) | ~1.0 ppm (t) | ~1.0 ppm (t) | Minimal difference expected. |
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ).
| Carbon Environment | This compound (Predicted) | 1-Ethylcyclohexa-1,4-diene (Predicted) | Key Differentiating Features |
| Olefinic Carbons | ~120-140 ppm | ~125-130 ppm | The 1,3-isomer will show four distinct olefinic carbon signals due to the lack of symmetry in the conjugated system. The 1,4-isomer, with a plane of symmetry, will exhibit only two signals for its four olefinic carbons. |
| Allylic Carbons | ~25-35 ppm | ~25-30 ppm | The chemical shifts are similar, but the number of signals will differ based on the molecule's symmetry. |
| **Ethyl Group (CH₂) ** | ~28 ppm | ~29 ppm | Minimal difference expected. |
| Ethyl Group (CH₃) | ~13 ppm | ~14 ppm | Minimal difference expected. |
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Frequencies.
| Vibrational Mode | This compound (Expected) | 1-Ethylcyclohexa-1,4-diene (Expected) | Key Differentiating Features |
| C=C Stretch (Conjugated) | ~1650 cm⁻¹ and ~1600 cm⁻¹ (two bands) | - | The conjugated diene system gives rise to two characteristic C=C stretching bands. |
| C=C Stretch (Non-conjugated) | - | ~1650 cm⁻¹ (one band) | The isolated double bonds in the 1,4-isomer will show a single C=C stretching absorption. |
| =C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Present in both isomers. |
| C-H Stretch (sp³) | <3000 cm⁻¹ | <3000 cm⁻¹ | Present in both isomers. |
Mass Spectrometry (MS) Data
Table 4: Expected Key Mass Spectrometry Fragmentation.
| Fragmentation Process | This compound (Expected m/z) | 1-Ethylcyclohexa-1,4-diene (Expected m/z) | Key Differentiating Features |
| Molecular Ion [M]⁺ | 108 | 108 | Both isomers have the same molecular weight. |
| Retro-Diels-Alder | Less prominent or absent | Prominent fragment at m/z = 80 (loss of ethene, C₂H₄) | The 1,4-diene readily undergoes a retro-Diels-Alder reaction, a characteristic fragmentation for this type of system. This pathway is not favored for the conjugated 1,3-isomer. |
| Loss of Ethyl Radical | [M-29]⁺ at m/z = 79 | [M-29]⁺ at m/z = 79 | Both isomers can lose the ethyl group. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: As these are liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean salt plates.
-
Data Acquisition: Place the sample-loaded salt plates in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction of a pure sample into the ion source.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-120).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the presence or absence of a fragment resulting from a retro-Diels-Alder reaction.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between this compound and its 1,4-isomer based on the collective spectroscopic data.
Caption: Spectroscopic workflow for isomer identification.
Computational Analysis of the Diels-Alder Transition State: A Comparative Guide for 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings. The precise stereochemical and regiochemical outcome of this [4+2] cycloaddition is dictated by the electronic and steric properties of the diene and dienophile, which are reflected in the geometry and energy of the transition state. Computational analysis has emerged as an indispensable tool for elucidating these transient structures and predicting reaction feasibility and selectivity. This guide provides a comparative analysis of the computational approaches to studying the transition state of the Diels-Alder reaction, with a specific focus on 1-ethylcyclohexa-1,3-diene and its comparison with unsubstituted 1,3-cyclohexadiene.
Data Presentation: A Comparative Overview
The following tables summarize key computational data for the Diels-Alder reaction of 1,3-cyclohexadiene with various dienophiles. This data serves as a baseline for understanding the energetic and geometric parameters of the transition state, upon which the effects of the ethyl group on this compound can be discussed.
Table 1: Activation and Reaction Energies for the Diels-Alder Reaction of 1,3-Cyclohexadiene
| Dienophile | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Ethene | DFT/B3LYP | 6-311++G(2df,2p) | 26.8 | -38.7 | [1] |
| Maleic Anhydride | DFT/B3LYP | 6-31G* | 13.5 | -25.4 | Fictional Example |
| Acrylonitrile | DFT/B3LYP | 6-31+G(d) | 21.2 | -35.1 | Fictional Example |
| Methyl Acrylate | DFT/M06-2X | 6-311+G(d,p) | 18.9 | -32.8 | Fictional Example |
Note: "Fictional Example" denotes representative values based on typical computational results for similar reactions, as specific literature values for these exact combinations with 1,3-cyclohexadiene were not found in the initial search.
Table 2: Key Transition State Geometries for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Ethene
| Parameter | Computational Method | Basis Set | Bond Length (Å) | Reference |
| C1-C6 Forming Bond | DFT/B3LYP | 6-311++G(2df,2p) | 2.25 | [1] |
| C4-C5 Forming Bond | DFT/B3LYP | 6-311++G(2df,2p) | 2.25 | [1] |
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a widely used quantum chemical method for investigating reaction mechanisms.
A typical computational protocol for analyzing the Diels-Alder transition state involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants (diene and dienophile), the transition state, and the product are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
-
Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structure.
The choice of DFT functional and basis set is crucial for obtaining reliable results. The B3LYP functional is a popular choice for its balance of accuracy and computational cost.[1] Basis sets, such as the Pople-style 6-31G* or 6-311++G(d,p), provide a mathematical description of the atomic orbitals. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational expense.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a computational analysis of a Diels-Alder reaction and the key molecular components.
Caption: Computational workflow for analyzing a Diels-Alder transition state.
Caption: Key components of the this compound Diels-Alder reaction.
Comparative Analysis: The Impact of the Ethyl Substituent
The introduction of an ethyl group at the C1 position of the 1,3-cyclohexadiene ring is expected to influence the transition state of the Diels-Alder reaction in several ways compared to the unsubstituted parent compound.
Electronic Effects: The ethyl group is a weak electron-donating group. According to frontier molecular orbital (FMO) theory, electron-donating groups on the diene raise the energy of the highest occupied molecular orbital (HOMO). This generally leads to a smaller HOMO-LUMO energy gap between the diene and an electron-poor dienophile, resulting in a lower activation energy and an increased reaction rate.
Steric Effects: The steric bulk of the ethyl group will play a significant role in the facial selectivity of the cycloaddition. The dienophile will preferentially approach the diene from the face opposite to the ethyl group to minimize steric hindrance. This will favor the formation of one diastereomer over the other. Furthermore, the ethyl group can influence the endo/exo selectivity. While electronic factors often favor the endo product in Diels-Alder reactions, significant steric repulsion between the ethyl group and the dienophile's substituents in the endo transition state could lead to a preference for the exo product.
Transition State Geometry: The presence of the ethyl group is likely to induce a more asynchronous transition state compared to the reaction with unsubstituted 1,3-cyclohexadiene. This means that the two new carbon-carbon bonds will not be formed to the same extent in the transition state. The bond formation at the less sterically hindered C4 position might be more advanced than at the C1 position bearing the ethyl group. This asynchronicity would be reflected in unequal C1-C6 and C4-C5 forming bond lengths in the calculated transition state structure.
References
Navigating the Nuances of NMR: A Comparative Analysis of Experimental and Theoretical Shifts for 1-Ethylcyclohexa-1,3-diene
For researchers, scientists, and professionals in drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparison of experimental and theoretically calculated NMR chemical shifts for the organic compound 1-Ethylcyclohexa-1,3-diene, offering valuable insights into the accuracy and application of computational methods in modern chemical analysis.
Unveiling the Structure: this compound
This compound is a cyclic olefin with a molecular formula of C₈H₁₂. Its structure, characterized by a six-membered ring with two conjugated double bonds and an ethyl substituent, gives rise to a distinct NMR spectrum. The precise chemical shifts of its hydrogen (¹H) and carbon (¹³C) nuclei are sensitive to their local electronic environments, making NMR an excellent tool for structural verification.
Experimental vs. Theoretical NMR Data: A Head-to-Head Comparison
The following tables summarize the available experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. This direct comparison allows for an assessment of the predictive power of computational chemistry in this context.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) | Difference (ppm) |
| H2 | Data not available | Calculation not performed | - |
| H3 | Data not available | Calculation not performed | - |
| H4 | Data not available | Calculation not performed | - |
| H5 | Data not available | Calculation not performed | - |
| H6 | Data not available | Calculation not performed | - |
| CH₂ (ethyl) | Data not available | Calculation not performed | - |
| CH₃ (ethyl) | Data not available | Calculation not performed | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental Shift (ppm) | Theoretical Shift (ppm) | Difference (ppm) |
| C1 | Data not available | Calculation not performed | - |
| C2 | Data not available | Calculation not performed | - |
| C3 | Data not available | Calculation not performed | - |
| C4 | Data not available | Calculation not performed | - |
| C5 | Data not available | Calculation not performed | - |
| C6 | Data not available | Calculation not performed | - |
| CH₂ (ethyl) | Data not available | Calculation not performed | - |
| CH₃ (ethyl) | Data not available | Calculation not performed | - |
Methodologies for Data Acquisition
A comprehensive comparison requires a clear understanding of the methods used to obtain both experimental and theoretical data.
Experimental Protocol
The acquisition of experimental NMR spectra typically involves the following steps:
-
Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
NMR Spectrometer: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure good signal-to-noise ratio and resolution.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are then assigned to the respective nuclei.
Theoretical Calculation Workflow
Theoretical NMR chemical shifts are typically calculated using quantum mechanical methods. A common workflow is as follows:
Caption: A typical workflow for the theoretical calculation of NMR chemical shifts.
-
Molecular Structure Input: The 3D coordinates of this compound are generated.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* is commonly employed.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (no imaginary frequencies).
-
NMR Shielding Calculation: The isotropic magnetic shielding tensors are calculated for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a popular choice, often with a larger basis set (e.g., 6-311+G(d,p)) for better accuracy.
-
Chemical Shift Referencing: The calculated shielding constants are converted to chemical shifts by referencing them against the calculated shielding constant of a standard compound, typically TMS, computed at the same level of theory.
Conclusion and Future Outlook
The comparison between experimental and theoretical NMR data is a powerful tool for structural validation and for refining computational methodologies. While specific data for this compound is currently sparse in the public domain, the protocols outlined here provide a clear framework for such a comparative study. As more experimental and computational data become available, a direct comparison will be invaluable for researchers in the field. The continuous improvement of computational methods holds the promise of increasingly accurate in silico NMR predictions, which can significantly accelerate the process of chemical identification and characterization.
A Comparative Guide to Analytical Methods for Quantifying Ethylcyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethylcyclohexadiene, a volatile organic compound, is critical in various research and industrial applications, including in the synthesis of pharmaceutical intermediates and specialty chemicals. This guide provides a comparative overview of suitable analytical methodologies, focusing on Gas Chromatography (GC), the most prevalent and effective technique for this analyte. While High-Performance Liquid Chromatography (HPLC) can be employed for certain olefinic compounds, its application to highly volatile species like ethylcyclohexadiene is less common and generally less practical.
Comparison of Analytical Methods
Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), stands out as the method of choice for the quantification of ethylcyclohexadiene due to its high resolution, sensitivity, and compatibility with volatile compounds.[1][2]
| Feature | Gas Chromatography (GC-FID) | Gas Chromatography (Mass Spectrometry) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a flame.[1][2] | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Applicability | Excellent for volatile and semi-volatile thermally stable compounds.[1] | Excellent for volatile and semi-volatile thermally stable compounds, provides structural information. | More suited for non-volatile or thermally labile compounds. |
| Sensitivity | High, with a wide linear range.[2] | Very high, with excellent selectivity. | Moderate, dependent on the chromophore of the analyte. |
| Selectivity | Good, based on retention time. | Excellent, based on retention time and mass spectrum. | Moderate, can be affected by co-eluting compounds with similar UV spectra. |
| Quantitation | Highly quantitative with proper calibration.[2] | Highly quantitative and specific. | Quantitative with proper calibration. |
| Typical Analytes | Volatile hydrocarbons, solvents, flavor and fragrance compounds. | Broad range of volatile and semi-volatile organic compounds. | Pharmaceuticals, polar compounds, biomolecules. |
Experimental Protocols
Below are detailed exemplary protocols for the quantification of ethylcyclohexadiene using GC-FID and GC-MS. These are generalized methods and may require optimization for specific matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the routine quantification of ethylcyclohexadiene in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh a sample containing ethylcyclohexadiene and dissolve it in a suitable volatile solvent (e.g., hexane or pentane) to a known volume in a volumetric flask.
-
Prepare a series of calibration standards of ethylcyclohexadiene in the same solvent, covering the expected concentration range of the samples.
-
It is recommended to use an internal standard (e.g., a non-interfering hydrocarbon like toluene or octane) to improve precision. Add a constant known amount of the internal standard to all samples and calibration standards.
2. GC-FID Operating Conditions:
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 (can be optimized) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Detector | FID, 280 °C |
| Makeup Gas | Nitrogen |
3. Data Analysis:
-
Identify the ethylcyclohexadiene peak in the chromatogram based on its retention time, confirmed by running a standard.
-
Integrate the peak area of ethylcyclohexadiene and the internal standard (if used).
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of ethylcyclohexadiene in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method provides higher selectivity and is recommended for complex matrices or when confirmation of the analyte's identity is required.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-FID.
2. GC-MS Operating Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 (can be optimized) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-300 |
3. Data Analysis:
-
Identify ethylcyclohexadiene by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions for ethylcyclohexadiene to enhance sensitivity and selectivity.
-
Construct a calibration curve and determine the concentration as described for GC-FID.
Method Validation and Performance Data
The validation of an analytical method ensures its suitability for the intended purpose.[3] Based on literature for similar volatile hydrocarbons and olefins analyzed by GC-FID, the following performance characteristics can be expected for a validated ethylcyclohexadiene quantification method.[3][4]
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.99[3] |
| Limit of Detection (LOD) | 1-5 µg/mL[3] |
| Limit of Quantification (LOQ) | 5-15 µg/mL[3] |
| Precision (%RSD) | < 10%[3] |
| Accuracy (% Recovery) | 85-115%[3] |
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical GC-based analysis.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for GC-based Analysis.
References
- 1. youtube.com [youtube.com]
- 2. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 3. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
comparing the stability of conjugated vs non-conjugated ethylcyclohexadienes
A comprehensive guide for researchers on the thermodynamic stability of ethylcyclohexadiene isomers, supported by experimental data and detailed protocols.
In the realm of organic chemistry, the arrangement of double bonds within a molecule can profoundly influence its thermodynamic stability. This guide provides an in-depth comparison of conjugated and non-conjugated ethylcyclohexadiene isomers, offering valuable insights for researchers in drug development and chemical synthesis. The enhanced stability of conjugated systems is a cornerstone of physical organic chemistry, with significant implications for reaction kinetics and product distributions.
The Stability Advantage of Conjugation
Conjugated dienes, where double bonds are separated by a single bond, exhibit greater thermodynamic stability compared to their non-conjugated (isolated) counterparts, where the double bonds are separated by two or more single bonds. This increased stability in conjugated systems arises from the delocalization of π-electrons across the p-orbitals of the involved carbon atoms. This delocalization effectively spreads out the electron density, lowering the overall energy of the molecule.[1][2][3]
A primary method for quantifying the relative stabilities of alkene isomers is through the measurement of their heats of hydrogenation (ΔH° hydrog).[4][5][6] This experimental technique measures the enthalpy change when a molecule is hydrogenated. A lower heat of hydrogenation indicates a more stable starting molecule, as less energy is released to reach the same hydrogenated product.[7][8][9] For isomeric dienes that yield the same cycloalkane upon hydrogenation, a direct comparison of their heats of hydrogenation reveals their relative stabilities.
Quantitative Comparison of Cyclohexadiene Isomers
| Compound | Structure | Type | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |
| 1,3-Cyclohexadiene | Conjugated | -232 | ~-55.4 | |
| 1,4-Cyclohexadiene | Non-conjugated (Isolated) | -240 | ~-57.4 |
Data sourced from multiple chemistry resources.[10]
The data clearly shows that the conjugated isomer, 1,3-cyclohexadiene, has a lower heat of hydrogenation than the non-conjugated isomer, 1,4-cyclohexadiene. This difference of approximately 8 kJ/mol (or 2 kcal/mol) represents the resonance stabilization energy of the conjugated system in this cyclic diene.[10] This principle directly applies to their ethyl-substituted derivatives. An ethyl group, being an alkyl substituent, will have a minor effect on the overall stability difference stemming from conjugation. Therefore, a conjugated ethylcyclohexadiene (e.g., 1-ethyl-1,3-cyclohexadiene) will be more stable than a non-conjugated isomer (e.g., 3-ethyl-1,4-cyclohexadiene).
Visualizing the Stability Relationship
The thermodynamic relationship between conjugated and non-conjugated dienes can be visualized through an energy diagram. The diagram below illustrates that the conjugated diene has a lower initial potential energy, and therefore a smaller heat of hydrogenation, compared to its non-conjugated isomer when both react to form the same product.
References
- 1. chegg.com [chegg.com]
- 2. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Cyclohexadiene, 1-ethyl- [webbook.nist.gov]
- 5. askfilo.com [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 9. Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Why total heat of hydrogenation of 1,3-cyclohexadiene is more than that of benzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to the Kinetic Studies of Cycloaddition Reactions of 1-Ethylcyclohexa-1,3-diene and Related Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters associated with the cycloaddition reactions of 1-ethylcyclohexa-1,3-diene and structurally related cyclic dienes. Due to a scarcity of specific kinetic data for this compound in the reviewed literature, this report leverages data from its parent compound, 1,3-cyclohexadiene, to provide a predictive comparison and a framework for future experimental investigation. The ethyl substituent on the diene is anticipated to influence the reaction kinetics, and this guide will explore the expected effects based on established principles of Diels-Alder reactions.
Introduction to Cycloaddition Reactions of Substituted Cyclohexadienes
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. The kinetics of these reactions are highly sensitive to the electronic and steric nature of both the diene and the dienophile. In the case of this compound, the ethyl group, being an electron-donating group, is expected to increase the electron density of the diene system. This enhancement of the Highest Occupied Molecular Orbital (HOMO) energy of the diene generally leads to a smaller HOMO-LUMO gap between the diene and an electron-poor dienophile, thereby accelerating the reaction rate compared to unsubstituted 1,3-cyclohexadiene.
Comparative Kinetic Data
Table 1: Computational Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Substituted Ethenes
| Dienophile (Ethene Substituent) | Activation Enthalpy (ΔH) (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG) (kJ/mol) | Rate Constant (k) (mol⁻¹ L t⁻¹) |
| -H (unsubstituted) | 109.794 | 112.273 | 115.158 | - |
| -OH (electron-donating) | 121.768 | 124.247 | 128.324 | - |
| -NO₂ (electron-withdrawing) | 89.744 | 92.22 | 93.916 | 2.17 x 10⁻² |
Data obtained from computational modeling using Density Functional Theory (DFT) at the B3LYP level with a 6-311++G (2df, 2P) basis set[1].
Note: The presence of an electron-withdrawing group (-NO₂) on the dienophile significantly lowers the activation barriers and increases the rate constant, as expected for a normal-demand Diels-Alder reaction[1]. Conversely, an electron-donating group (-OH) increases the activation energy[1].
Table 2: Experimental Kinetic Data for the Diels-Alder Reaction of 1,3-Cyclohexadiene
| Dienophile | Conditions | Effect | Reference |
| Methyl vinyl ketone | Uncatalyzed | - | [2] |
| Methyl vinyl ketone | 0.0022 M Organotungsten catalyst, Room Temp. | Rate constant ~5300 times higher than uncatalyzed reaction. Activation energy reduced by 5-10 kcal/mol. | [2] |
| β-fluoro-β-nitrostyrenes | Thermal and microwave activation | Reaction is slower compared to cyclopentadiene. | [3] |
Expected Kinetic Profile of this compound
Based on the established principles of Diels-Alder reactions, the ethyl group on this compound is predicted to have the following effects on its cycloaddition reactions compared to 1,3-cyclohexadiene:
-
Increased Reaction Rate: As an electron-donating group, the ethyl substituent will increase the nucleophilicity of the diene, leading to a faster reaction with electron-poor dienophiles.
-
Lower Activation Energy: The increased HOMO energy of the diene will result in a smaller HOMO-LUMO energy gap with the dienophile, thus lowering the activation energy of the reaction.
-
Regioselectivity: In reactions with unsymmetrical dienophiles, the ethyl group will direct the regiochemical outcome of the cycloaddition, favoring the formation of specific constitutional isomers.
Experimental Protocols for Kinetic Studies
The determination of kinetic parameters for cycloaddition reactions typically involves monitoring the concentration of reactants or products over time. Common techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of reactant signals and the appearance of product signals, allowing for the calculation of reaction rates.[3]
-
UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be a convenient method to monitor concentration changes.
-
Rheology: For reactions involving polymer formation, rheological measurements can be used to determine the gel point and extract kinetic parameters.
-
Calorimetry: Isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC) can be employed to measure the heat evolved during the reaction, which is proportional to the reaction rate.
A generalized workflow for a kinetic study of a Diels-Alder reaction is depicted below.
Caption: Experimental workflow for a kinetic study of a Diels-Alder reaction.
Conclusion
While direct experimental kinetic data for the cycloaddition reactions of this compound remains to be reported, a comparative analysis based on the well-studied 1,3-cyclohexadiene provides valuable insights. The electron-donating nature of the ethyl group is expected to accelerate the reaction rate and lower the activation energy in comparison to the unsubstituted diene. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists to design and interpret kinetic studies on this and other substituted cyclic dienes, which are crucial for applications in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
A Comparative Guide to Dienophiles for Cross-Reactivity Studies in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common dienophiles used in bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions. The selection of an appropriate dienophile is critical for achieving rapid, specific, and reliable labeling of biomolecules in complex biological systems. This document summarizes key performance data, details experimental protocols for reactivity assessment, and illustrates relevant concepts with diagrams.
Introduction to Dienophile Cross-Reactivity in iEDDA Reactions
The inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high specificity.[1][2] The reactivity of the dienophile is a key determinant of the overall reaction rate, with factors such as ring strain and the nature of substituting groups playing a crucial role.[1][3] Understanding the cross-reactivity of different dienophiles is essential for designing experiments that require multiplexed labeling or for minimizing off-target reactions. This guide focuses on three widely used classes of dienophiles: trans-cyclooctenes (TCO), norbornenes, and methylcyclopropenes.
Quantitative Comparison of Dienophile Reactivity
The performance of dienophiles in iEDDA reactions is typically quantified by the second-order rate constant (k₂), which provides a direct measure of their reactivity with a given tetrazine. The following table summarizes reported k₂ values for representative dienophiles. It is important to note that direct comparison of these values can be challenging due to variations in the tetrazine reaction partner, solvent, and temperature across different studies. The data presented here are intended to provide a general overview of the relative reactivities.
| Dienophile Class | Representative Dienophile | Tetrazine Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| trans-Cyclooctenes (TCO) | (E)-cyclooct-4-enol | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol | 25 | ~2,000 |
| Conformationally strained TCO (sTCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol | 25 | ~22,000 | |
| Dioxolane-fused TCO (d-TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | ~366,000 | |
| Norbornenes | 5-Norbornene-2-carboxylic acid | 3,6-di-(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | Not Specified | ~0.2 - 2.0 |
| Methylcyclopropenes | 1-Methyl-3-amido-cyclopropene | 3,6-di-(pyridin-2-yl)-1,2,4,5-tetrazine | Not Specified | Not Specified | ~1.0 |
| 1-Methyl-3-amido-cyclopropene | Sterically hindered tert-butyl tetrazine | Not Specified | Not Specified | Faster than TCO |
Note: The reactivity of dienophiles is highly dependent on the specific structure of both the dienophile and the tetrazine. For instance, the introduction of conformational strain in trans-cyclooctene derivatives can lead to a dramatic increase in reaction rates.[4] Similarly, electronic effects of substituents on both reaction partners influence the kinetics.[1][3]
Experimental Protocol: Determination of Second-Order Rate Constants
The following is a generalized protocol for determining the second-order rate constant of an iEDDA reaction using UV-Vis spectrophotometry under pseudo-first-order conditions. This method relies on monitoring the disappearance of the characteristic absorbance of the tetrazine over time.[3][4]
Materials:
-
Dienophile of interest
-
Tetrazine derivative (with a distinct absorbance in the visible region, typically ~520-540 nm)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or an appropriate buffer)
-
UV-Vis spectrophotometer or a stopped-flow instrument for very fast reactions
-
Quartz cuvettes
-
Syringes and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a series of stock solutions of the dienophile in the same solvent at concentrations significantly higher than the tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, and 50 mM). This ensures pseudo-first-order kinetics where the concentration of the dienophile remains effectively constant throughout the reaction.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired reaction temperature.
-
In a quartz cuvette, mix a defined volume of the tetrazine stock solution with a defined volume of the solvent.
-
Initiate the reaction by adding a defined volume of one of the dienophile stock solutions to the cuvette, ensuring rapid and thorough mixing.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine at regular time intervals. For fast reactions, a stopped-flow apparatus is recommended.[5][6]
-
-
Data Analysis:
-
For each dienophile concentration, plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time, where A is the absorbance at time t and A₀ is the initial absorbance.
-
The slope of this plot will be the negative of the observed rate constant (-k_obs) for that dienophile concentration.
-
Plot the obtained k_obs values against the corresponding concentrations of the dienophile.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction between the specific dienophile and tetrazine under the tested conditions.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining second-order rate constants.
Signaling Pathway Application: Cell Surface Protein Labeling
Caption: Bioorthogonal labeling of a cell surface receptor.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.williams.edu [web.williams.edu]
- 6. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Computational and Experimental Approaches for Analyzing the Molecular Orbitals of 1-Ethylcyclohexa-1,3-diene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze the molecular orbitals of 1-Ethylcyclohexa-1,3-diene. We present a comparative overview of Density Functional Theory (DFT) calculations, alternative computational methods, and experimental validation through Ultraviolet Photoelectron Spectroscopy (UPS). Detailed protocols and data presentation formats are provided to ensure objective and reproducible analysis.
Computational Methodologies for Molecular Orbital Analysis
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (HOMO and LUMO), is crucial for understanding its reactivity, stability, and potential as a pharmacophore. Computational chemistry offers a powerful toolkit for probing these properties.
DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of the size of this compound.[1][2] The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory for organic molecules, providing reliable results for geometries and electronic properties.[3][4][5]
Experimental Protocol: DFT Calculation
-
Molecule Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro or GaussView. Perform an initial geometry optimization using a force field (e.g., MMFF94).
-
Input File Generation: Generate an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization: Perform a full geometry optimization at the B3LYP/6-31G(d) level of theory. This step is crucial to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: From the output of the frequency calculation, extract the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize the 3D shapes of these orbitals.
Figure 1: A typical workflow for DFT calculations of molecular orbitals.
While DFT is a robust method, comparing its results with other computational techniques provides a broader understanding of the system and the method's limitations.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system by approximating the electron-electron repulsion.[6] A key limitation of HF theory is its neglect of electron correlation, which can be significant in conjugated systems.[7]
-
Semi-Empirical Methods (e.g., AM1, PM3): These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations.[8][9][10] This makes them computationally much faster than DFT or HF, but their accuracy is dependent on the molecule being similar to those used for parameterization.[10][11]
Figure 2: Hierarchy and relationship of computational chemistry methods.
The following table provides a template for summarizing the key quantitative outputs from the different computational methods.
Table 1: Comparison of Calculated Electronic Properties for this compound
| Property | DFT (B3LYP/6-31G(d)) | Hartree-Fock (HF/6-31G(d)) | Semi-Empirical (PM3) |
|---|---|---|---|
| HOMO Energy (eV) | Value | Value | Value |
| LUMO Energy (eV) | Value | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value | Value |
| Dipole Moment (Debye) | Value | Value | Value |
Table 2: Qualitative Comparison of Computational Methods
| Feature | DFT | Hartree-Fock | Semi-Empirical |
|---|---|---|---|
| Treatment of Electron Correlation | Approximated | Neglected | Partially included via parameterization |
| Computational Cost | Medium | High | Low |
| Predictive Accuracy | Good for many systems | Moderate (poor for systems with strong correlation) | Variable, depends on parameterization |
| Parameterization | From first principles with some empirical fitting | None (ab initio) | Heavily parameterized from experimental data |
Experimental Validation
Computational results should ideally be benchmarked against experimental data. For molecular orbital energies, Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful validation technique.[12]
UPS measures the kinetic energy of photoelectrons emitted from a molecule upon absorption of ultraviolet photons to determine the energies of the molecular orbitals in the valence region.[12] A helium discharge lamp is typically used as the photon source, emitting radiation at 21.22 eV (He I).[13] According to Koopmans' theorem, the negative of the calculated orbital energies from Hartree-Fock theory approximates the vertical ionization potentials. For DFT, a similar comparison is often made, although the theoretical basis is less direct.
Experimental Protocol: Gas-Phase UPS
-
Sample Preparation: Purify the this compound sample through distillation or chromatography to remove impurities.
-
Instrumentation: Use a high-resolution photoelectron spectrometer equipped with a He I (21.22 eV) photon source.
-
Sample Introduction: Introduce the gaseous sample into a high-vacuum chamber at a constant pressure.
-
Data Acquisition: Irradiate the sample with He I photons and measure the kinetic energy of the emitted photoelectrons. The binding energy (ionization potential) is calculated as: Binding Energy = Photon Energy (21.22 eV) - Electron Kinetic Energy.
-
Spectrum Analysis: The resulting spectrum will show a series of bands, each corresponding to ionization from a specific molecular orbital. The first band at the lowest binding energy corresponds to the ionization from the HOMO.
The ionization potentials obtained from UPS can be directly compared with the calculated molecular orbital energies.
Table 3: Comparison of Theoretical and Experimental HOMO Energies
| Method | Calculated HOMO Energy (eV) | Experimental Ionization Potential (UPS) (eV) |
|---|---|---|
| DFT (B3LYP/6-31G(d)) | Value | Value |
| Hartree-Fock (HF/6-31G(d))| Value | Value |
Conclusion
A comprehensive understanding of the molecular orbitals of this compound requires a multi-faceted approach. DFT calculations provide a robust and efficient means of predicting electronic properties. However, comparing these results with alternative computational methods like Hartree-Fock and semi-empirical techniques offers valuable insights into the limitations and strengths of each approach. Ultimately, experimental validation through techniques such as Ultraviolet Photoelectron Spectroscopy is essential for confirming the accuracy of the theoretical predictions. This combined computational and experimental workflow provides a high-confidence characterization of the electronic structure, which is critical for applications in drug design and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Semiempirical Molecular Orbital Methods [chm.bris.ac.uk]
- 9. Semiempirical Methods [cup.uni-muenchen.de]
- 10. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]
- 11. Semi-empirical molecular orbital methods including dispersion corrections for the accurate prediction of the full range of intermolecular interactions in biomolecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]
A Comparative Guide to Purity Assessment of 1-Ethylcyclohexa-1,3-diene: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the accurate determination of purity is a critical, non-negotiable step. For a volatile organic compound like 1-Ethylcyclohexa-1,3-diene, which serves as a potential building block in pharmaceutical synthesis, rigorous purity assessment ensures the reliability and reproducibility of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for determining the purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio analytical method for purity assessment.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for the determination of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[2][3][4][5]
Experimental Protocol: qNMR for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 2 mg of a suitable internal standard (e.g., 1,4-Dinitrobenzene or Maleic Acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[4]
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
-
Cap the NMR tube and gently vortex to ensure a homogenous solution.
2. NMR Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3.0 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and internal standard protons (typically 15-30 seconds for accurate quantification).
-
Number of Scans (NS): 8 to 16, depending on the sample concentration.
-
Temperature: 298 K.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the olefinic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation: qNMR Purity Assessment
| Parameter | Value |
| Mass of this compound (m_analyte) | 10.12 mg |
| Mass of 1,4-Dinitrobenzene (m_IS) | 2.05 mg |
| Purity of 1,4-Dinitrobenzene (P_IS) | 99.9% |
| Integral of Analyte Signal (I_analyte) | 1.00 |
| Number of Analyte Protons (N_analyte) | 1 |
| Integral of Internal Standard Signal (I_IS) | 4.12 |
| Number of Internal Standard Protons (N_IS) | 4 |
| Molecular Weight of Analyte (MW_analyte) | 108.18 g/mol |
| Molecular Weight of Internal Standard (MW_IS) | 168.11 g/mol |
| Calculated Purity | 98.7% |
Note: The data presented in this table is illustrative and representative of a typical qNMR experiment.
Alternative Methods: A Comparative Overview
While qNMR offers a direct and accurate measurement, chromatographic techniques remain the workhorses of many analytical laboratories for purity determination.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive technique well-suited for the analysis of volatile compounds like this compound.[6] Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, making it a suitable method for hydrocarbon analysis.
-
Sample Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards if external standard quantification is used. For purity determination by area percent, a single dilution is sufficient.
-
GC-FID Instrument Parameters:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis: The purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile compounds, HPLC is the preferred chromatographic method. However, for a non-polar and volatile compound like this compound, HPLC analysis can be challenging due to its weak interaction with common reversed-phase columns and lack of a strong UV chromophore. A normal-phase HPLC system or derivatization might be necessary but adds complexity to the analysis.
-
Sample Preparation: Prepare a solution of this compound in a non-polar solvent like hexane at a concentration of approximately 1 mg/mL.
-
HPLC-UV Instrument Parameters:
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of hexane and a small percentage of a more polar solvent like isopropanol (e.g., 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm), where the diene may have some absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Similar to GC, purity is often calculated using the area percent method.
Comparative Summary of Purity Assessment Methods
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures the ratio of analyte to a certified internal standard based on nuclear magnetic resonance. | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their polarity and interactions with a stationary phase. |
| Quantification | Absolute quantification without the need for an analyte-specific reference standard. | Typically relative quantification (area %), but absolute quantification is possible with a certified standard of the analyte. | Typically relative quantification (area %), but absolute quantification is possible with a certified standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on retention time. | Moderate, can be challenging for non-polar, weakly absorbing compounds. |
| Sensitivity | Lower compared to chromatographic methods. | Very high for hydrocarbons. | Lower for compounds with weak UV chromophores. |
| Sample Throughput | Lower, due to longer acquisition and relaxation times. | High, with fast analysis times. | Moderate, depends on the run time. |
| Instrumentation Cost | High. | Moderate. | Moderate. |
| Destructive? | No. | Yes. | Yes. |
| Typical Purity Result | 98.7% (Illustrative) | 99.2% (Illustrative) | 98.5% (Illustrative) |
| Potential Impurities Detected | Structurally different molecules with proton signals not overlapping with the analyte or standard. | Volatile compounds with different retention times. | Compounds with different retention times and UV absorbance. |
Visualizing the Workflow for Purity Method Selection
Caption: Logical workflow for selecting a suitable analytical method for purity assessment.
Conclusion
For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as a superior method due to its nature as a primary ratio technique, providing direct and highly accurate results without the need for a certified reference material of the analyte itself.
Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent and highly sensitive alternative for routine quality control, especially given the volatile nature of this compound. It offers high throughput and robust performance for detecting volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) is generally less suitable for this specific analyte due to its non-polar character and weak UV absorbance, which can lead to poor retention and low sensitivity.
For researchers and drug development professionals, employing qNMR for the initial, definitive purity assignment of a new batch of this compound, followed by the use of a validated GC-FID method for routine quality control, represents a robust and efficient strategy. This dual-pronged approach ensures the highest confidence in the quality of the material used in subsequent research and development activities.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. measurlabs.com [measurlabs.com]
A Comparative Analysis of Lewis Acid Catalysis in Diels-Alder Reactions of 1-Ethylcyclohexa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Enhancing Cycloaddition Efficiency and Selectivity
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly influenced by the presence of Lewis acid catalysts. These catalysts are known to enhance reaction rates and control stereoselectivity, offering a powerful tool for synthetic chemists. This guide provides a comparative overview of the performance of various Lewis acid catalysts in the Diels-Alder reaction of 1-Ethylcyclohexa-1,3-diene with common dienophiles. While specific experimental data for this exact diene remains elusive in readily available literature, this guide draws upon established principles and analogous systems to provide a predictive framework and detailed experimental considerations.
Performance of Lewis Acid Catalysts: A Comparative Table
Due to the lack of direct experimental data for the Diels-Alder reaction of this compound in the surveyed literature, the following table provides a qualitative and predictive comparison based on the known effects of these common Lewis acids on similar Diels-Alder reactions. The anticipated effects on reaction rate and stereoselectivity (endo/exo ratio) are indicated.
| Lewis Acid Catalyst | Expected Effect on Reaction Rate | Expected Endo/Exo Selectivity | Key Considerations |
| Aluminum Chloride (AlCl₃) | High acceleration | High endo selectivity[1][2] | Strong Lewis acid, can be harsh and may cause side reactions. Moisture sensitive. |
| Tin(IV) Chloride (SnCl₄) | Moderate to high acceleration | Generally good endo selectivity[3] | Versatile and effective, but can also be moisture sensitive. |
| Zinc Chloride (ZnCl₂) | Moderate acceleration | Moderate to good endo selectivity[3] | Milder Lewis acid, may require higher temperatures or longer reaction times. |
| Titanium(IV) Chloride (TiCl₄) | High acceleration | Can favor either endo or exo depending on the substrate and conditions[3] | Strong Lewis acid, sensitive to moisture. Can offer unique selectivity profiles. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Moderate acceleration | Good endo selectivity | Convenient to handle liquid, but can be corrosive. |
Experimental Protocols: A Generalized Approach
While a specific protocol for this compound is not available, the following represents a general and adaptable procedure for a Lewis acid-catalyzed Diels-Alder reaction.
Reaction of this compound with a Dienophile (e.g., Maleic Anhydride)
Materials:
-
This compound
-
Dienophile (e.g., Maleic Anhydride)
-
Lewis Acid (e.g., AlCl₃, SnCl₄, ZnCl₂, TiCl₄)
-
Anhydrous Dichloromethane (or other suitable aprotic solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous.
-
Reaction Setup: To a stirred solution of the dienophile (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere at the desired temperature (typically between -78 °C and room temperature), add the Lewis acid (0.1 to 1.1 equivalents) dropwise.
-
Addition of Diene: After stirring the dienophile-Lewis acid mixture for a short period (e.g., 15-30 minutes), add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at a low temperature.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired Diels-Alder adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to determine the yield and diastereomeric ratio (endo/exo).
Logical Workflow of a Lewis Acid-Catalyzed Diels-Alder Reaction
The following diagram illustrates the general workflow for carrying out a Lewis acid-catalyzed Diels-Alder reaction, from reagent preparation to product analysis.
References
- 1. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Safe Disposal of 1-Ethylcyclohexa-1,3-diene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Ethylcyclohexa-1,3-diene is critical to ensure laboratory safety and environmental protection. This compound is classified as a highly flammable liquid, a skin irritant, and is very toxic to aquatic life with long-lasting effects[1]. Adherence to established protocols is mandatory to mitigate these risks. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any process that will generate this compound waste, ensure that all personnel are familiar with the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1][2].
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][3].
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge[1][2][3].
-
Spill Response: Have a spill kit readily available that contains absorbent materials for flammable liquids. In the event of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite), and place it in a suitable, closed container for disposal[4][5]. For larger spills, evacuate the area and follow your institution's emergency procedures[4].
Waste Collection and Segregation
Proper segregation of chemical waste is the first step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and other compatible flammable organic solvents[6][7].
-
Container Compatibility: The container must be chemically resistant to the waste. For flammable liquids like this compound, glass bottles or metal cans are appropriate for accumulation[6][8]. Do not use containers that may react with the chemical[6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic")[6][7][9]. All constituents and their approximate percentages must be listed if it is a mixed waste stream[8].
-
Segregation: Store the this compound waste container separately from incompatible materials, such as oxidizers, acids, and bases[6][9].
Waste Storage and Disposal Procedures
Once collected and segregated, the hazardous waste must be stored and disposed of in accordance with institutional and regulatory guidelines.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood[7]. The SAA must be at or near the point of generation[7].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[8]. Do not overfill the container; a general guideline is to fill to no more than 90% of the container's capacity to allow for vapor expansion[6].
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time (which can vary by jurisdiction, but can be up to 90 days or one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1][3][6][7].
-
Do Not Drain Dispose: Due to its flammability and aquatic toxicity, this compound must not be disposed of down the drain[5].
The following table summarizes the key operational and disposal parameters for this compound:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Flammable Liquid, Toxic) | [1][7] |
| Container Type | Glass bottle or metal can | [6][8] |
| Container Labeling | "Hazardous Waste," chemical name, hazard warnings | [6][7][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7] |
| Container Fill Level | Max. 90% of capacity | [6] |
| Disposal Method | Collection by approved hazardous waste personnel | [1][3] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [5][9] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 1-Ethylcyclohexa-1,3-diene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Ethylcyclohexa-1,3-diene. The following information is based on the safety data for the closely related parent compound, 1,3-Cyclohexadiene. The addition of an ethyl group is not expected to significantly alter the primary hazards, but it is crucial to handle this compound with the utmost care and to consider this guidance as providing the minimum safety precautions.
This document provides essential procedural and safety guidance for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure safe operational practices and proper disposal, fostering a secure laboratory environment.
Quantitative Data Summary
The physical and chemical properties of this compound are not well-documented. The following table summarizes the available data for the parent compound, 1,3-Cyclohexadiene, which should be used as a conservative reference.
| Property | Value |
| Molecular Formula | C8H12[1] |
| Molecular Weight | 108.18 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 80 °C / 176 °F[2] |
| Melting Point | -98 °C / -144.4 °F[2] |
| Flash Point | -6 °C / 21.2 °F[2] |
| Density | 0.860 g/cm³[2] |
| Vapor Density | 2.76[2] |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.
-
Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing should be worn.[3] Ensure all skin is covered.
-
Respiratory Protection: If working outside a certified chemical fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[2]
-
Ignition Sources: this compound is expected to be highly flammable.[4] Keep away from heat, sparks, open flames, and hot surfaces.[2][4] Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]
-
Static Discharge: Take precautionary measures against static discharge.[2] Ground and bond containers and receiving equipment during transfers.[2][4] Use non-sparking tools.[2]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[4] Do not ingest. Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[2][3]
-
Keep in a refrigerator/flammables cabinet.[2]
-
Incompatible with strong oxidizing agents.[2]
Spill and Leak Procedures
-
Immediate Actions: Evacuate the area and remove all sources of ignition.[4] Ensure adequate ventilation.
-
Containment: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[4]
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration.[3] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4]
Disposal Plan
-
Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not empty into drains or release into the environment.
Mandatory Visualization
The following workflow diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
